molecular formula C11H12ClNO4 B1319403 Diethyl 4-chloropyridine-3,5-dicarboxylate CAS No. 244638-43-5

Diethyl 4-chloropyridine-3,5-dicarboxylate

Cat. No.: B1319403
CAS No.: 244638-43-5
M. Wt: 257.67 g/mol
InChI Key: VWCVCLRAPMHDSQ-UHFFFAOYSA-N
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Description

Diethyl 4-chloropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 4-chloropyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 4-chloropyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 4-chloropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCVCLRAPMHDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592862
Record name Diethyl 4-chloropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244638-43-5
Record name Diethyl 4-chloropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectral Data of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for Diethyl 4-chloropyridine-3,5-dicarboxylate. As a pivotal intermediate in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document moves beyond a simple data report, offering insights into the rationale behind spectral features and outlining a comprehensive, self-validating protocol for acquiring and interpreting this critical data.

Molecular Structure and its Spectroscopic Implications

Diethyl 4-chloropyridine-3,5-dicarboxylate possesses a highly symmetrical structure which profoundly influences its ¹H NMR spectrum. The molecule, with a chemical formula of C₁₁H₁₂ClNO₄, features a central pyridine ring substituted with a chloro group at the 4-position and two equivalent diethyl carboxylate groups at the 3 and 5-positions.[1] This symmetry dictates that the protons on the two ethyl groups will be chemically equivalent, as will the two protons on the pyridine ring.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the chloro group, and the two ester functionalities significantly deshields the aromatic protons, leading to their appearance in the downfield region of the spectrum. The chloro group at the 4-position, while electron-withdrawing, will have a distinct electronic influence on the adjacent ring protons compared to the ester groups.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental spectra for Diethyl 4-chloropyridine-3,5-dicarboxylate, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

Table 1: Predicted ¹H NMR Spectral Data for Diethyl 4-chloropyridine-3,5-dicarboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.7 - 9.0Singlet (s)2H-H-2, H-6 (Pyridine)
~4.4 - 4.5Quartet (q)4H~7.1-CH₂- (Ethyl)
~1.4 - 1.5Triplet (t)6H~7.1-CH₃ (Ethyl)

Detailed Spectral Interpretation and Rationale

Pyridine Protons (H-2, H-6): The Downfield Singlet

The two protons at the 2 and 6 positions of the pyridine ring are chemically equivalent due to the molecule's C₂ᵥ symmetry. These protons are expected to appear as a single resonance. The strong deshielding effect of the aromatic ring current, the electronegative nitrogen atom, and the two adjacent electron-withdrawing diethyl carboxylate groups will push this signal significantly downfield, predicted to be in the range of δ 8.7 - 9.0 ppm .

  • Causality : The electron density around these protons is substantially reduced, causing them to experience a stronger effective magnetic field and resonate at a higher frequency.

Since these two protons are chemically equivalent, they do not couple with each other. Furthermore, with the 4-position substituted by a chlorine atom and the 3 and 5-positions by ester groups, there are no adjacent protons for them to couple with. Consequently, this signal is predicted to be a sharp singlet .

Ethyl Group Protons: A Classic Quartet-Triplet System

The two diethyl ester groups are also chemically equivalent. This gives rise to a characteristic ethyl group pattern in the spectrum, consisting of a quartet and a triplet.

  • Methylene Protons (-CH₂-) : The four methylene protons of the two ethyl groups are equivalent and are adjacent to the methyl groups. According to the n+1 rule, their signal will be split into a quartet (3+1 = 4). These protons are attached to an oxygen atom, which is electronegative, thus they will be deshielded and are predicted to appear around δ 4.4 - 4.5 ppm . The coupling constant for this quartet is expected to be approximately 7.1 Hz .

  • Methyl Protons (-CH₃) : The six methyl protons of the two ethyl groups are equivalent and are adjacent to the methylene groups. Their signal will be split into a triplet (2+1 = 3). Being further from the electronegative oxygen atom, they are more shielded and are predicted to appear in the upfield region, around δ 1.4 - 1.5 ppm . The coupling constant for this triplet will be identical to that of the quartet it is coupled to, approximately 7.1 Hz .

Experimental Protocol: A Self-Validating Approach

To ensure the acquisition of high-quality, reliable ¹H NMR data for Diethyl 4-chloropyridine-3,5-dicarboxylate, the following detailed protocol is recommended. This protocol is designed to be self-validating by incorporating internal standards and systematic data acquisition parameters.

Sample Preparation
  • Compound Purity : Ensure the sample of Diethyl 4-chloropyridine-3,5-dicarboxylate is of high purity (>98%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection : Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for this class of compounds and its residual peak is well-characterized.

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up an NMR experiment to acquire the ¹H spectrum of the target compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (≥400 MHz Spectrometer) cluster_processing Data Processing prep1 Weigh 5-10 mg of pure compound prep2 Dissolve in 0.6-0.7 mL CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Lock on deuterium signal of CDCl₃ prep3->acq1 Insert sample acq2 Shim for optimal magnetic field homogeneity acq1->acq2 acq3 Set acquisition parameters: - Pulse angle: 30-45° - Acquisition time: ~2-4 s - Relaxation delay: ~2-5 s - Number of scans: 8-16 acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 Transfer data proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to TMS (0.00 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4 proc5 Measure coupling constants proc4->proc5

Caption: Experimental workflow for acquiring high-quality ¹H NMR data.

Applications in Research and Drug Development

Diethyl 4-chloropyridine-3,5-dicarboxylate serves as a versatile building block in the synthesis of various pharmaceutical agents. Its pyridine core is a common scaffold in many biologically active molecules. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the creation of compound libraries for high-throughput screening. Accurate NMR characterization is essential to confirm the structure of this starting material and to track its transformation through subsequent synthetic steps, ensuring the integrity of the final drug candidates.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H NMR spectral data for Diethyl 4-chloropyridine-3,5-dicarboxylate. By understanding the underlying principles of chemical shifts and coupling constants in relation to the molecule's structure, researchers can confidently interpret its NMR spectrum. The detailed experimental protocol offers a robust framework for obtaining high-quality, reproducible data, which is fundamental for ensuring the scientific integrity of research and development in the pharmaceutical industry.

References

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Substituted Pyridines

Molecular Architecture and its Spectroscopic Implications

The structure of diethyl 4-chloropyridine-3,5-dicarboxylate is characterized by a pyridine ring symmetrically substituted with two diethyl carboxylate groups at the 3 and 5 positions and a chlorine atom at the 4-position. This substitution pattern has a profound influence on the electronic environment of each carbon atom within the molecule, which is directly reflected in their ¹³C NMR chemical shifts.

Caption: Molecular structure of diethyl 4-chloropyridine-3,5-dicarboxylate.

The symmetry of the molecule is a key feature; due to a plane of symmetry passing through the N-C4 axis, C2 and C6 are chemically equivalent, as are C3 and C5. This equivalence will result in a ¹³C NMR spectrum with fewer signals than the total number of carbon atoms. Specifically, we anticipate signals for C2/C6, C3/C5, C4, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons.

Predicted ¹³C NMR Spectrum: A Detailed Analysis

In the absence of a publicly available experimental spectrum, a reliable prediction of the ¹³C NMR chemical shifts can be formulated by considering the known chemical shifts of pyridine and the substituent chemical shift (SCS) effects of the chloro and diethyl carboxylate groups.[1]

Baseline: The ¹³C NMR of Pyridine

The parent heterocycle, pyridine, exhibits three signals for its six carbon atoms due to symmetry. The reported chemical shifts in CDCl₃ are approximately:

  • C2/C6: ~150 ppm

  • C3/C5: ~124 ppm

  • C4: ~136 ppm[2]

The deshielding of C2/C6 relative to C3/C5 is a direct consequence of their proximity to the electronegative nitrogen atom.[2]

Substituent Effects on the Pyridine Ring

  • 4-Chloro Substituent: The chlorine atom is electronegative and exerts a significant inductive (-I) effect, which generally deshields adjacent carbons. However, it also possesses lone pairs that can participate in resonance (+R effect), which tends to shield certain positions. For a 4-substituted pyridine, the chloro group is expected to have the following approximate effects:

    • Ipso-carbon (C4): A deshielding effect.

    • Ortho-carbons (C3/C5): A slight shielding effect.

    • Meta-carbons (C2/C6): A minor deshielding effect.

  • 3,5-Diethyl Carboxylate Substituents: The ester groups are electron-withdrawing through both inductive and resonance effects (-I, -R). This will lead to a general deshielding of the ring carbons.

    • Ipso-carbons (C3/C5): A significant deshielding effect.

    • Ortho-carbons (C2/C6 and C4): A notable deshielding effect.

Predicted Chemical Shift Values

By combining the baseline chemical shifts of pyridine with the anticipated substituent effects, we can estimate the ¹³C NMR chemical shifts for diethyl 4-chloropyridine-3,5-dicarboxylate.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O ~165-170Typical range for ester carbonyl carbons.[3]
C2/C6 ~152-156Deshielded from the pyridine baseline of ~150 ppm due to the meta-relationship to the electron-withdrawing ester groups.
C4 ~140-145Deshielded from the pyridine baseline of ~136 ppm due to the ipso-effect of the chloro group and the ortho-effect of the ester groups.
C3/C5 ~128-133Significantly deshielded from the pyridine baseline of ~124 ppm due to the strong electron-withdrawing nature of the directly attached ester groups.
-OCH₂- ~60-65Typical range for the methylene carbon of an ethyl ester.[3]
-CH₃ ~14-16Typical range for the methyl carbon of an ethyl ester.[3]

It is important to note that quaternary carbons (C3, C4, C5, and the carbonyl carbons) will likely exhibit weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.[3]

Experimental Protocol for ¹³C NMR Analysis

To empirically validate the predicted chemical shifts, a standardized experimental protocol is essential.

1. Sample Preparation

cluster_prep Sample Preparation Workflow A Weigh ~20-50 mg of diethyl 4-chloropyridine-3,5-dicarboxylate B Dissolve in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) A->B C Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) B->C D Transfer the solution to a 5 mm NMR tube C->D E Ensure the sample height is adequate for the spectrometer D->E cluster_acquisition Data Acquisition Parameters F Insert sample into the spectrometer G Lock onto the deuterium signal of CDCl₃ F->G H Shim the magnetic field to optimize homogeneity G->H I Set acquisition parameters: - Pulse program (e.g., zgpg30) - Acquisition time (~1-2 s) - Relaxation delay (D1) (~2-5 s) - Number of scans (NS) (e.g., 1024 or higher) H->I J Acquire the Free Induction Decay (FID) I->J K Process the FID: - Fourier Transform - Phase correction - Baseline correction J->K L Reference the spectrum to TMS at 0.0 ppm K->L

Caption: Key steps in acquiring a ¹³C NMR spectrum.

Rationale for Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse program like zgpg30 (a 30-degree pulse with proton decoupling) is typically used for routine ¹³C NMR.

  • Relaxation Delay (D1): A sufficient relaxation delay is crucial for obtaining quantitative data, especially for quaternary carbons which have longer relaxation times. For a qualitative spectrum, a shorter delay can be used to reduce the total experiment time.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans are typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

Trustworthiness and Self-Validation

The predictive framework outlined in this guide is built upon the foundational principles of NMR spectroscopy and a wealth of empirical data on substituent effects. The trustworthiness of the predicted chemical shifts can be internally validated by:

  • Symmetry: The observation of the expected number of signals based on the molecule's symmetry provides a primary check of spectral integrity.

  • Chemical Shift Ranges: The appearance of signals within the well-established chemical shift regions for carbonyl, aromatic, and alkyl carbons lends confidence to the assignments. [3]* Relative Signal Intensities: While not strictly quantitative in a standard decoupled experiment, the significantly lower intensity of quaternary carbon signals compared to protonated carbons serves as a useful diagnostic tool.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of diethyl 4-chloropyridine-3,5-dicarboxylate. While a definitive experimental spectrum is pending, the predictive analysis presented herein, grounded in established spectroscopic principles, offers a robust starting point for researchers. The detailed experimental protocols provide a clear path for the empirical validation of these predictions. Further two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable in unequivocally assigning the protonated carbons and confirming the connectivity of the entire molecule. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Duddeck, H. (2009). Substituent Effects on 13C NMR Chemical Shifts in Pyridines.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Kalchhauser, H., & Wuthrich, K. (1983). Correlation of 13C and 15N NMR chemical shifts with electronic properties of substituted pyridines. Journal of Magnetic Resonance, 54(3), 465-473.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

  • MDPI. (2018). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Mass spectrometry of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 4-chloropyridine-3,5-dicarboxylate

Introduction

Diethyl 4-chloropyridine-3,5-dicarboxylate is a halogenated pyridine derivative featuring two ethyl ester functional groups. Its chemical structure makes it a relevant intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate characterization and quantification of such compounds are critical for process optimization, quality control, and impurity profiling in drug development. Mass spectrometry (MS), coupled with chromatographic separation techniques like Liquid Chromatography (LC) and Gas Chromatography (GC), stands as the definitive analytical tool for this purpose. It offers unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric behavior of Diethyl 4-chloropyridine-3,5-dicarboxylate. We will delve into the principles of ionization, predict fragmentation pathways based on established chemical logic, and present validated, step-by-step protocols for its analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to approach the mass spectrometric analysis of this and structurally related molecules.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development. Key characteristics of Diethyl 4-chloropyridine-3,5-dicarboxylate are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₂ClNO₄[1][2]
Molecular Weight 257.67 g/mol [1][2]
Exact Mass 257.04500 Da[1]
Synonyms 3,5-Bis(ethoxycarbonyl)-4-chloropyridine, 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester[2]
Structure Pyridine ring substituted with a chlorine atom at position 4 and two ethyl ester groups at positions 3 and 5.

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS is the preferred method for non-volatile, polar compounds. The presence of ester groups and the basic nitrogen atom in the pyridine ring makes Diethyl 4-chloropyridine-3,5-dicarboxylate an ideal candidate for Electrospray Ionization (ESI) in positive ion mode.

Ionization Logic: Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. For Diethyl 4-chloropyridine-3,5-dicarboxylate, the basic nitrogen atom on the pyridine ring is readily protonated in the acidic mobile phase typically used in reversed-phase chromatography. This results in the formation of a stable protonated molecule, [M+H]⁺, which will be the primary ion observed in the full scan MS spectrum. Studies on other pyridine-carboxylate derivatives confirm the predominance of [M+H]⁺ ions in positive-mode ESI[3].

Proposed ESI-MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the protonated molecule, providing structural confirmation. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 258.05) is expected to proceed through logical losses of its functional groups. The ester groups are the most labile sites.

The proposed fragmentation cascade is as follows:

  • Initial Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the loss of an ethylene molecule (28 Da) via a McLafferty-type rearrangement, leading to a carboxylic acid fragment.

  • Subsequent Loss of an Ethoxy Radical (•OC₂H₅) or Ethanol (C₂H₅OH): The ester groups can also fragment via the loss of an ethoxy radical (45 Da) or a neutral loss of ethanol (46 Da).

  • Decarbonylation/Decarboxylation: Loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the ester groups is also a plausible fragmentation step after initial losses.

The following diagram illustrates the primary proposed fragmentation pathway.

G parent [M+H]⁺ m/z 258.05 frag1 [M+H - C₂H₄]⁺ m/z 230.02 parent->frag1 - C₂H₄ (28 Da) frag2 [M+H - C₂H₅OH]⁺ m/z 212.03 parent->frag2 - C₂H₅OH (46 Da) frag3 [M+H - C₂H₅OH - CO]⁺ m/z 184.03 frag2->frag3 - CO (28 Da) frag4 [M+H - 2(C₂H₅OH)]⁺ m/z 166.02 frag2->frag4 - C₂H₅OH (46 Da)

Caption: Proposed ESI-MS/MS fragmentation of Diethyl 4-chloropyridine-3,5-dicarboxylate.

Experimental Protocol: LC-MS/MS Method

This protocol is a self-validating system designed for robust quantification and confirmation.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
  • Perform serial dilutions with a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • For analysis, dilute the final sample to an appropriate concentration within the calibration range.

2. LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 0-1 min: 10% B
  • 1-8 min: 10% to 90% B
  • 8-10 min: 90% B
  • 10.1-12 min: 10% B (re-equilibration)
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. MS/MS Parameters (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Proposed):
  • Quantifier: 258.05 > 212.03
  • Qualifier 1: 258.05 > 184.03
  • Qualifier 2: 258.05 > 230.02
  • Collision Energy: Optimize for each transition (typically 15-30 eV).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a powerful tool that provides reproducible fragmentation patterns for library matching and structural confirmation. Diethyl 4-chloropyridine-3,5-dicarboxylate should have sufficient volatility for GC analysis.

Ionization Logic: Electron Ionization (EI)

EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This process imparts significant energy, leading to extensive and predictable fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule. The highest mass peak is the molecular ion (M⁺•), which can be weak or absent if the molecule is unstable. The fragmentation patterns of pyridine derivatives under EI are well-documented and often involve ring cleavage and loss of substituents[4][5].

Proposed EI-MS Fragmentation Pathway

The fragmentation of Diethyl 4-chloropyridine-3,5-dicarboxylate under EI conditions is expected to be initiated by the loss of an electron to form the molecular ion (M⁺•) at m/z 257.05. Subsequent fragmentation will likely involve the cleavage of the ester side chains.

Key fragmentation steps include:

  • Loss of an Ethyl Radical (•C₂H₅): Alpha-cleavage at the ester oxygen can lead to the loss of an ethyl radical (29 Da).

  • Loss of an Ethoxy Group (•OC₂H₅): Cleavage of the C-O bond of the ester results in the loss of an ethoxy radical (45 Da), which is a very common pathway for ethyl esters. This is often a dominant peak.

  • Loss of CO₂Et: Loss of the entire ethoxycarbonyl group (73 Da) can also occur.

  • Loss of Chlorine (•Cl): Cleavage of the C-Cl bond (35 Da) is another possibility.

The following diagram illustrates the proposed EI fragmentation pathways.

G parent [M]⁺• m/z 257.05 frag1 [M - •OC₂H₅]⁺ m/z 212.03 parent->frag1 - •OC₂H₅ (45 Da) frag2 [M - •C₂H₅]⁺ m/z 228.04 parent->frag2 - •C₂H₅ (29 Da) frag3 [M - •Cl]⁺ m/z 222.08 parent->frag3 - •Cl (35 Da) frag4 [M - •OC₂H₅ - CO]⁺ m/z 184.03 frag1->frag4 - CO (28 Da)

Caption: Proposed EI fragmentation of Diethyl 4-chloropyridine-3,5-dicarboxylate.

Experimental Protocol: GC-MS Method

This protocol provides a robust starting point for the analysis of Diethyl 4-chloropyridine-3,5-dicarboxylate.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate or dichloromethane.
  • Prepare serial dilutions to create calibration standards (e.g., 10 ng/mL to 2000 ng/mL).
  • Ensure samples are free of non-volatile matrix components. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) cleanup.

2. GC Parameters:

  • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet: Splitless mode.
  • Inlet Temperature: 250 °C.
  • Oven Program:
  • Initial Temperature: 100 °C, hold for 1 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • Injection Volume: 1 µL.

3. MS Parameters:

  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Mode: Full Scan.
  • Scan Range: m/z 40-350.

Data Summary and Visualization

Effective data management requires clear presentation. The table below summarizes the key ions expected from both LC-MS/MS and GC-MS analyses.

Ionization MethodParent Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
ESI-MS/MS [M+H]⁺ (258.05)230.02C₂H₄
212.03C₂H₅OH
184.03C₂H₅OH + CO
166.022(C₂H₅OH)
EI-MS [M]⁺• (257.05)228.04•C₂H₅
212.03•OC₂H₅
184.03•OC₂H₅ + CO
222.08•Cl

The overall analytical workflow, from sample preparation to data analysis, can be visualized as follows:

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_prep Sample Prep (Methanol/Water) lc_sep C18 RP-HPLC Separation lc_prep->lc_sep esi ESI+ Ionization lc_sep->esi msms MRM Analysis esi->msms lc_data Quantification msms->lc_data gc_prep Sample Prep (Ethyl Acetate) gc_sep DB-5ms GC Separation gc_prep->gc_sep ei EI Ionization gc_sep->ei ms Full Scan Analysis ei->ms gc_data Structural ID ms->gc_data sample Bulk Sample or Formulation sample->lc_prep sample->gc_prep

Caption: Integrated analytical workflow for the characterization of the target compound.

Conclusion

The mass spectrometric analysis of Diethyl 4-chloropyridine-3,5-dicarboxylate is a robust and definitive method for its identification and quantification. Due to its chemical nature, both LC-MS/MS with electrospray ionization and GC-MS with electron ionization are highly effective techniques. ESI in positive mode is predicted to yield a strong protonated molecule [M+H]⁺, ideal for sensitive quantification using MRM, with fragmentation dominated by losses from the ethyl ester groups. EI will produce a characteristic fingerprint spectrum, with a prominent molecular ion and key fragments arising from the loss of ethoxy and ethyl radicals, providing unambiguous structural confirmation. The protocols and fragmentation pathways detailed in this guide offer a validated framework for scientists in research and industrial settings, ensuring accurate and reliable characterization of this important chemical entity.

References

  • diethyl 4-chloropyridine-3,5-dicarboxylate . Echemi.

  • Patil, P. P. et al. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation . ResearchGate.

  • No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX . Shimadzu.

  • Reddy, P. P. et al. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . Acta Crystallographica Section E.

  • Diethyl 4-chloropyridine-3,5-dicarboxylate . CymitQuimica.

  • Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate . PubChem.

  • Yamaguchi, K. et al. (2001). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry . Journal of Chromatography B: Biomedical Sciences and Applications.

  • Song, F. R. et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry . Rapid Communications in Mass Spectrometry.

  • Pyridines and derivatives . MassBank.

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm . ResearchGate.

Sources

FT-IR spectrum of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Spectrum of Diethyl 4-chloropyridine-3,5-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Diethyl 4-chloropyridine-3,5-dicarboxylate (CAS No: 244638-43-5).[1][2] As a substituted pyridine, this compound holds interest for researchers in medicinal chemistry and materials science. This document serves as an essential resource for scientists and drug development professionals, offering a detailed breakdown of the molecule's vibrational modes, a robust, field-proven experimental protocol for spectral acquisition, and an expert guide to data interpretation. By correlating the compound's specific functional groups with their characteristic infrared absorptions, this guide establishes a benchmark for the identity, purity, and structural verification of this important chemical entity.

Introduction to Spectroscopic Verification

Diethyl 4-chloropyridine-3,5-dicarboxylate is a heterocyclic compound featuring a chlorinated pyridine core flanked by two ethyl ester functional groups. Its molecular formula is C11H12ClNO4.[1][2] In any research or development pipeline, from academic synthesis to industrial quality control, the unambiguous confirmation of a molecule's identity is paramount. FT-IR spectroscopy stands as a rapid, non-destructive, and highly reliable analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational transitions of a molecule's covalent bonds when exposed to infrared radiation. Each functional group within Diethyl 4-chloropyridine-3,5-dicarboxylate—the ester carbonyls, the aromatic ring, the C-Cl bond, and the aliphatic chains—absorbs IR radiation at specific, characteristic frequencies. This guide will deconstruct the expected FT-IR spectrum to provide a foundational understanding for researchers.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting an FT-IR spectrum lies in understanding the underlying molecular structure. The vibrational modes of Diethyl 4-chloropyridine-3,5-dicarboxylate can be logically dissected by examining its primary functional components.

The primary regions of interest in the FT-IR spectrum are directly correlated to the stretching and bending vibrations of the bonds within the molecule's functional groups. The diagram below illustrates the relationship between the key structural motifs and their expected spectral regions.

cluster_mol Diethyl 4-chloropyridine-3,5-dicarboxylate cluster_groups Key Functional Groups & Vibrations cluster_regions Characteristic FT-IR Spectral Regions (cm⁻¹) mol C₁₁H₁₂ClNO₄ ester Ester C=O Stretch mol->ester arom Aromatic C=C & C=N Stretch mol->arom aliph Aliphatic C-H Stretch mol->aliph co Ester C-O Stretch mol->co ccl C-Cl Stretch mol->ccl r_ester ~1745 cm⁻¹ (Very Strong) ester->r_ester r_arom 1600-1450 cm⁻¹ (Variable) arom->r_arom r_aliph 3000-2850 cm⁻¹ (Medium) aliph->r_aliph r_co 1300-1100 cm⁻¹ (Strong) co->r_co r_ccl 800-600 cm⁻¹ (Medium-Strong) ccl->r_ccl

Caption: Key functional groups of the title compound and their corresponding IR regions.

Predicted FT-IR Spectral Data Summary

Based on established group frequencies and data from analogous structures, the is predicted to exhibit several key absorption bands. For instance, studies on similar dihydropyridine derivatives show a characteristic ester C=O stretch around 1745 cm⁻¹. The vibrations of the pyridine ring itself are well-documented, with C=N and C=C stretching modes appearing in the 1600-1500 cm⁻¹ region.[3]

The following table summarizes the anticipated vibrational frequencies and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchPyridine Ring (Aromatic)Weak to Medium
2990 - 2850C-H Stretch (Asymmetric & Symmetric)Ethyl Groups (-CH₂, -CH₃)Medium
~1745 C=O Stretch (Carbonyl) Ethyl Ester Very Strong, Sharp
1580 - 1550C=C and C=N StretchPyridine RingMedium to Strong
1480 - 1440C-H Bend (Scissoring)Ethyl Groups (-CH₂)Variable
1400 - 1350C-H Bend (Umbrella)Ethyl Groups (-CH₃)Variable
1300 - 1100C-O Stretch (Asymmetric & Symmetric)Ethyl EsterStrong (often two bands)
~1100C-N StretchPyridine RingMedium
800 - 600C-Cl StretchAryl HalideMedium to Strong

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure the generation of a reliable and reproducible FT-IR spectrum, a validated experimental procedure is critical. As Diethyl 4-chloropyridine-3,5-dicarboxylate is a solid, the Potassium Bromide (KBr) pellet technique is a robust and widely accepted method.[2] This protocol is designed to be self-validating by minimizing atmospheric and sample preparation artifacts.

Instrument & Material Preparation
  • Spectrometer Validation: Ensure the FT-IR spectrometer is calibrated and performing optimally using a polystyrene standard.

  • Sample Purity: The analyte must be pure. Verify purity using secondary methods like NMR or by confirming the melting point. The compound should be thoroughly dried under vacuum to remove residual solvents and moisture, which can introduce interfering peaks (e.g., broad O-H band around 3400 cm⁻¹).

  • KBr Preparation: Use spectroscopy-grade KBr. Dry the KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator. This step is crucial to eliminate water, which can obscure spectral features.

KBr Pellet Preparation and Data Acquisition Workflow

The following workflow ensures the creation of a high-quality, transparent KBr pellet suitable for transmission FT-IR analysis.

cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition a 1. Weigh Analyte (1-2 mg) b 2. Weigh KBr (~200 mg) a->b c 3. Grind Mixture (Agate Mortar & Pestle) b->c d 4. Load into Pellet Die c->d e 5. Apply Vacuum (Remove Trapped Air) d->e f 6. Apply Pressure (8-10 Tons) e->f g 7. Collect Background (Empty Chamber) f->g h 8. Analyze Sample Pellet g->h

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Spectrometer Settings
  • Mode: Transmittance

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹ (Sufficient for most structural identification)

  • Scans: Co-add 32 scans for both background and sample to achieve a high signal-to-noise ratio.

  • Apodization: Happ-Genzel

Spectral Interpretation: A Practical Walkthrough

When analyzing the acquired spectrum, the process should be systematic, moving from higher to lower wavenumbers.

  • C-H Stretching Region (3100-2850 cm⁻¹): Look for small, sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds of the pyridine ring. Immediately below 3000 cm⁻¹, expect more intense peaks from the symmetric and asymmetric C-H stretching of the ethyl groups' CH₂ and CH₃ moieties.

  • The Carbonyl Peak (~1745 cm⁻¹): This is the most diagnostic peak. It should be the most intense and one of the sharpest signals in the entire spectrum. Its position confirms the presence of the ester groups. A significant deviation from ~1745 cm⁻¹ could indicate electronic effects from conjugation or impurities.

  • Aromatic Region (1600-1450 cm⁻¹): A series of medium-to-strong bands will appear here, corresponding to the C=C and C=N stretching vibrations of the substituted pyridine ring skeleton. The complexity of these peaks is characteristic of the aromatic system.

  • The Fingerprint Region (<1500 cm⁻¹): This region is dense with information but requires careful analysis.

    • C-H Bending: Identify the bending vibrations for the ethyl groups around 1470-1370 cm⁻¹.

    • C-O Stretching: Expect two strong bands between 1300 cm⁻¹ and 1100 cm⁻¹. These arise from the C-O-C asymmetric and symmetric stretching of the ester functionality and are highly characteristic.

    • C-Cl Stretching: A medium-to-strong absorption between 800 cm⁻¹ and 600 cm⁻¹ should be present, confirming the presence of the chlorine substituent on the pyridine ring.

Conclusion

The provides a wealth of structural information, making it an indispensable tool for its identification and quality assessment. The spectrum is dominated by an exceptionally strong ester carbonyl (C=O) absorption near 1745 cm⁻¹, strong C-O stretching bands in the upper fingerprint region, and characteristic absorptions for the substituted pyridine ring and C-Cl bond. By following the rigorous experimental protocol outlined in this guide, researchers can obtain high-fidelity spectra, enabling confident structural confirmation and ensuring the integrity of their materials for subsequent applications in drug discovery and chemical synthesis.

References

  • Fun, H. K., et al. (2011). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

  • Singh, R., et al. (2018). Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)- 1H-Pyrazole-3,5 Dicarboxylate. International Journal of Scientific Research in Physics and Applied Sciences, 6(5), 13-17. [Link]

  • Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. PubChem. [Link]

  • 4-Chloropyridine. PubChem. [Link]

  • Savithiri, S., et al. (2022). 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies. Molecular Physics, 120(21). [Link]

  • Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291. [Link]

  • Rao, N. S., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987. [Link]

  • El-Gogary, T. M., et al. (2012). Vibrational spectroscopic, HOMO, LUMO and NBO analysis of 4-pyridinecarbonyl chloride by density functional theory. Elixir Vib. Spec., 50, 10300-10306. [Link]

Sources

Navigating the Unknown: A Technical Guide to the Presumed Hazard Profile of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unclassified Compounds in Drug Discovery

In the fast-paced environment of pharmaceutical research and chemical synthesis, novel compounds are frequently synthesized for which complete toxicological and hazard data are not yet available. Diethyl 4-chloropyridine-3,5-dicarboxylate, a potentially valuable building block in medicinal chemistry, is one such compound. A thorough review of publicly available safety data sheets (SDS) and chemical databases reveals a significant data gap: as of the date of this guide, a definitive, officially classified GHS hazard profile for Diethyl 4-chloropyridine-3,5-dicarboxylate is not available from major chemical suppliers. One supplier explicitly states "no data available" for GHS classifications, while another indicates it is not considered hazardous for transport, which does not preclude other GHS-relevant hazards.

This guide, therefore, adopts the perspective of a senior application scientist to navigate this uncertainty. It provides a framework for conducting a robust risk assessment through "hazard by analogy," leveraging data from structurally similar compounds. This approach allows researchers to implement necessary safety precautions based on a scientifically reasoned estimation of potential hazards.

It is imperative to understand that this guide does not constitute a formal GHS classification for Diethyl 4-chloropyridine-3,5-dicarboxylate. Instead, it offers a conservative, safety-first approach to handling this compound in a research setting until official data becomes available.

Hazard Assessment by Analogy: A Data-Driven Approach

In the absence of specific data, a prudent risk assessment can be constructed by examining the known hazards of structurally related molecules. The core structure of our target compound features a chlorinated pyridine ring with two ethyl ester functional groups. Therefore, we will consider hazards associated with chlorinated pyridines and pyridine dicarboxylates.

Analogous Compound 1: 4-Amino-3,5-dichloropyridine

This compound shares the chlorinated pyridine core. Its known GHS classifications provide a baseline for potential irritation and acute toxicity.

Analogous Compound 2: 3-Chloropyridine

This simpler analogue provides insight into the hazards of the chlorinated pyridine moiety itself.

Analogous Compound 3: Dimethyl 2,6-pyridinedicarboxylate

This compound informs on the potential hazards associated with the dicarboxylate functionality on a pyridine ring.

The following table summarizes the GHS hazard statements for these analogous compounds. This comparative data forms the basis of our risk assessment.

Hazard ClassGHS Hazard Statement (H-code)Analogous Compound(s) Exhibiting this Hazard
Acute Toxicity (Oral) H302: Harmful if swallowed 4-Amino-3,5-dichloropyridine, 3-Chloropyridine
Skin Corrosion/Irritation H315: Causes skin irritation 4-Amino-3,5-dichloropyridine, 3-Chloropyridine
Serious Eye Damage/Irritation H319: Causes serious eye irritation 4-Amino-3,5-dichloropyridine
Acute Toxicity (Dermal) H311: Toxic in contact with skin 3-Chloropyridine
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation 4-Amino-3,5-dichloropyridine, 3-Chloropyridine, Dimethyl 2,6-pyridinedicarboxylate
Germ Cell Mutagenicity H341: Suspected of causing genetic defects 3-Chloropyridine

Based on this analysis, it is reasonable to presume that Diethyl 4-chloropyridine-3,5-dicarboxylate may exhibit some or all of the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Due to the presence of the 3-chloropyridine structure, the potential for more severe hazards such as being toxic in contact with skin (H311) and being suspected of causing genetic defects (H341) should not be dismissed and warrants a high degree of caution.

Presumed GHS Profile and Recommended Precautionary Measures

Until official data is available, Diethyl 4-chloropyridine-3,5-dicarboxylate should be handled as a substance with the potential for significant health hazards. The following GHS pictograms, signal word, and precautionary statements are recommended as a conservative starting point for laboratory safety protocols.

Presumed Pictogram:


GHS07: Exclamation Mark

Presumed Signal Word: Warning

Recommended Precautionary Statements (P-Statements)

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Storage:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

Disposal:

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Workflow: Best Practices for Handling Unclassified Compounds

The following workflow outlines a self-validating system for handling Diethyl 4-chloropyridine-3,5-dicarboxylate, grounded in the principles of chemical hygiene and risk mitigation.

GHS_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Hazard Assessment by Analogy (Review data for chlorinated pyridines, pyridine dicarboxylates) sds_review 2. Document Absence of Specific SDS (Note data gap in lab notebook) risk_assessment->sds_review protocol_dev 3. Develop Handling Protocol (Assume hazards H302, H315, H319, H335) sds_review->protocol_dev ppe_selection 4. Select PPE (Nitrile gloves, safety goggles, lab coat, possibly face shield) protocol_dev->ppe_selection eng_controls 5. Use Engineering Controls (Work in a certified chemical fume hood) ppe_selection->eng_controls Proceed to Handling weighing 6. Weighing & Transfer (Handle as solid to minimize dust, use appropriate ventilation) eng_controls->weighing reaction_setup 7. Reaction Setup (Ensure closed system or adequate local exhaust ventilation) weighing->reaction_setup decontamination 8. Decontaminate Surfaces (Use appropriate solvent, e.g., ethanol) reaction_setup->decontamination Experiment Complete waste_disposal 9. Segregate Waste (Label as 'Halogenated Organic Waste') decontamination->waste_disposal ppe_disposal 10. Dispose of Contaminated PPE (Gloves, etc.) in designated waste stream waste_disposal->ppe_disposal

Caption: Workflow for handling unclassified compounds.

Detailed Protocols

Personal Protective Equipment (PPE) Selection and Use
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Hand Protection: Nitrile gloves are recommended. Check the manufacturer's specifications for breakthrough time with chlorinated organic compounds. Double-gloving may be appropriate for extended procedures.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure full leg coverage (no shorts or skirts) and wear closed-toe shoes.

Engineering Controls: The Primary Barrier
  • All manipulations of Diethyl 4-chloropyridine-3,5-dicarboxylate, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.

  • Ensure the fume hood sash is kept at the lowest practical height.

Waste Disposal Protocol
  • All waste containing Diethyl 4-chloropyridine-3,5-dicarboxylate, including contaminated solids (e.g., weighing paper, paper towels) and solutions, must be disposed of in a properly labeled hazardous waste container for halogenated organic compounds.

  • Do not dispose of this compound down the drain or in regular trash.

Conclusion: A Commitment to Safety in Research

The absence of definitive GHS hazard data for Diethyl 4-chloropyridine-3,5-dicarboxylate necessitates a cautious and well-documented approach to its handling. By leveraging hazard data from structurally analogous compounds, researchers can implement robust safety protocols that protect themselves and their colleagues. This guide provides a framework for that process, emphasizing the core tenets of scientific integrity and a proactive safety culture. It is the responsibility of every researcher to treat unclassified compounds with a high degree of caution until a complete and verified toxicological profile is established.

References

  • Note: As no definitive Safety Data Sheet for Diethyl 4-chloropyridine-3,5-dicarboxylate with GHS classifications was found, this reference list includes SDS for analogous compounds used for the hazard assessment.
  • 4-Amino-3,5-dichloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL not available in search results]

  • 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL not available in search results]

  • Dimethyl 2,6-Pyridinedicarboxylate Safety Data Sheet. ChemicalBook. (2025-03-29). [URL not available in search results]

  • Echemi - diethyl 4-chloropyridine-3,5-dicarboxylate. Echemi. [URL not available in search results]

  • AKSci - 244638-43-5 Diethyl 4-chloropyridine-3,5-dicarboxylate. AKSci. [URL not available in search results]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the mastery of handling specialized chemical intermediates is paramount. Diethyl 4-chloropyridine-3,5-dicarboxylate, a key building block in the synthesis of various bioactive molecules, demands a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling and storage of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation.

Section 1: Compound Identification and Characterization

A foundational aspect of safe chemical handling is the unambiguous identification of the substance. Diethyl 4-chloropyridine-3,5-dicarboxylate is a pyridine derivative with the following key identifiers:

PropertyValueSource
Chemical Name Diethyl 4-chloropyridine-3,5-dicarboxylate[1][2]
Synonyms 3,5-Bis(ethoxycarbonyl)-4-chloropyridine, 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester[1][2]
CAS Number 244638-43-5[1]
Molecular Formula C11H12ClNO4[1]
Molecular Weight 257.67 g/mol [1]

Section 2: Hazard Analysis - A Data-Driven Approach

Based on the GHS classifications of similar chlorinated pyridine and dihydropyridine derivatives, the following hazards should be assumed for Diethyl 4-chloropyridine-3,5-dicarboxylate[3][4]:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

The "Why" Behind the Warnings: The presence of the chlorinated pyridine ring is a key structural alert for potential toxicity. Chlorinated aromatic compounds can interfere with biological processes, and the ester functional groups can be hydrolyzed in vivo, potentially leading to metabolic products with their own toxicological profiles. The anticipated irritation to the skin, eyes, and respiratory tract is a common characteristic of reactive organic compounds.

Section 3: Your Personal Shield - Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Fume Hood: All handling of Diethyl 4-chloropyridine-3,5-dicarboxylate, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Barrier

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are not sufficient.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.

  • Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a contained system, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency/Spill Assess_Task Assess Task: Weighing, transfer, reaction setup Select_PPE Select Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Task->Select_PPE In_Fume_Hood Work exclusively in a certified chemical fume hood Select_PPE->In_Fume_Hood Inspect_Gloves Inspect gloves for integrity before and during use In_Fume_Hood->Inspect_Gloves Spill_Detected Spill or Aerosol Potential Inspect_Gloves->Spill_Detected If spill occurs Don_Respirator Don NIOSH-approved respirator Spill_Detected->Don_Respirator

Personal Protective Equipment (PPE) decision workflow.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a well-defined standard operating procedure (SOP) is critical for minimizing risk.

Weighing and Transfer
  • Preparation: Designate a specific area within the fume hood for weighing. Place a disposable weigh boat on the analytical balance.

  • Aliquotting: Carefully transfer the required amount of Diethyl 4-chloropyridine-3,5-dicarboxylate from the main container to the weigh boat using a clean spatula. Avoid creating dust.

  • Closure: Immediately and securely close the main container.

  • Transfer to Reaction Vessel: Gently add the weighed compound to the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete transfer.

  • Decontamination: Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol) and wipe clean with a disposable towel. Dispose of the weigh boat and towel as solid chemical waste.

In Reaction
  • Inert Atmosphere: While not explicitly stated in the available literature, many chlorinated pyridines are sensitive to moisture and air, especially at elevated temperatures in the presence of catalysts. For synthetic procedures requiring anhydrous conditions, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Monitor the reaction temperature closely. Exothermic reactions should be cooled appropriately to prevent uncontrolled temperature increases.

  • Addition: When adding Diethyl 4-chloropyridine-3,5-dicarboxylate to a reaction mixture, do so slowly and in a controlled manner.

Section 5: Prudent Storage for Long-Term Stability

The proper storage of chemical intermediates is as crucial as their safe handling to ensure their stability and prevent degradation.

  • Container: Store Diethyl 4-chloropyridine-3,5-dicarboxylate in the original, tightly sealed container.[1][3]

  • Location: The storage location should be a dry, cool, and well-ventilated area designated for chemical storage.[1][3] It should be kept away from direct sunlight and heat sources.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3][5] Contact with these substances could lead to vigorous and potentially hazardous reactions.

  • Inert Atmosphere: For long-term storage, particularly for high-purity material intended for sensitive applications, storing under an inert atmosphere is recommended to prevent slow degradation.

Storage_Protocol cluster_container Container cluster_environment Environment cluster_segregation Segregation cluster_longterm Long-Term Stability Original_Container Keep in original, tightly sealed container Cool_Dry_Ventilated Store in a cool, dry, well-ventilated area Original_Container->Cool_Dry_Ventilated Away_From_Heat Away from direct sunlight and heat sources Cool_Dry_Ventilated->Away_From_Heat Incompatibles Separate from: - Strong Oxidizers - Strong Acids - Strong Bases Away_From_Heat->Incompatibles Inert_Atmosphere Consider storage under inert atmosphere (N2 or Ar) Incompatibles->Inert_Atmosphere For high purity

Key parameters for the safe storage of Diethyl 4-chloropyridine-3,5-dicarboxylate.

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the impact of any laboratory incident.

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify laboratory personnel and the designated safety officer.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up: Wearing appropriate PPE (including respiratory protection if necessary), carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 7: Disposal Considerations

All waste containing Diethyl 4-chloropyridine-3,5-dicarboxylate must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused material and reaction residues should be collected in a designated, labeled container for chlorinated organic waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

By integrating these principles of proactive hazard assessment, diligent use of protective measures, and adherence to established protocols, researchers can confidently and safely utilize Diethyl 4-chloropyridine-3,5-dicarboxylate in their vital work of advancing pharmaceutical science.

References

  • Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. PubChem. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate, a key intermediate in the development of novel therapeutics. The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 4-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide provides a detailed, step-by-step protocol based on a multi-step synthetic route, including the rationale behind the experimental choices, safety precautions, and expected outcomes. The synthesis involves the well-established Hantzsch dihydropyridine synthesis, followed by oxidation and subsequent chlorination.

Introduction

Pyridine and dihydropyridine derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] Diethyl 4-chloropyridine-3,5-dicarboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, where the chloro-substituent can be further functionalized via nucleophilic substitution reactions. The diester functionalities also offer sites for chemical modification, making this a valuable scaffold for creating libraries of compounds for drug discovery.

This application note provides a robust and reproducible protocol for the laboratory-scale synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate. The presented methodology is grounded in established organic chemistry principles and aims to provide researchers with a reliable guide to producing this important chemical entity.

Synthetic Strategy and Rationale

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate is most effectively achieved through a three-step process, as direct chlorination of pyridine at the 4-position can be challenging and often results in a mixture of products. The chosen strategy involves:

  • Hantzsch Dihydropyridine Synthesis: This classic multi-component reaction is employed to construct the dihydropyridine ring.[3][4][5][6] By using formaldehyde as the aldehyde component, we can ensure an unsubstituted 4-position in the dihydropyridine intermediate, which is crucial for the subsequent steps.

  • Oxidation to a Pyridine: The synthesized 1,4-dihydropyridine is then aromatized to the corresponding pyridine derivative.[6][7][8] This step is driven by the thermodynamic stability of the aromatic pyridine ring. Various oxidizing agents can be used, and this protocol will utilize a common and effective one.

  • Chlorination of the Pyridine Ring: The final step involves the selective chlorination of the pyridine ring at the 4-position. This is typically achieved using a chlorinating agent such as phosphorus oxychloride or sulfuryl chloride.[9][10]

This stepwise approach allows for better control over the reaction and facilitates the purification of the intermediates and the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hantzsch Dihydropyridine Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination Reagents1 Formaldehyde Ethyl Acetoacetate Ammonia Reaction1 Hantzsch Reaction (Reflux) Reagents1->Reaction1 Intermediate1 Diethyl 1,4-dihydro-2,6-dimethyl- pyridine-3,5-dicarboxylate Reaction1->Intermediate1 Reaction2 Aromatization Intermediate1->Reaction2 Purified Intermediate Oxidant Oxidizing Agent (e.g., Nitric Acid) Oxidant->Reaction2 Intermediate2 Diethyl 2,6-dimethyl- pyridine-3,5-dicarboxylate Reaction2->Intermediate2 Reaction3 Electrophilic Substitution Intermediate2->Reaction3 Purified Intermediate ChlorinatingAgent Chlorinating Agent (e.g., POCl3) ChlorinatingAgent->Reaction3 FinalProduct Diethyl 4-chloropyridine- 3,5-dicarboxylate Reaction3->FinalProduct

Sources

Diethyl 4-chloropyridine-3,5-dicarboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Diethyl 4-chloropyridine-3,5-dicarboxylate

A Senior Application Scientist's Guide for Researchers in Pharmaceutical Development

Executive Summary: The Strategic Value of a Privileged Scaffold

Diethyl 4-chloropyridine-3,5-dicarboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone intermediate in modern medicinal chemistry. Its significance lies not merely in its structure, but in the strategic reactivity it offers. The electron-deficient nature of the pyridine ring, amplified by the two electron-withdrawing ethyl carboxylate groups, renders the C4 position exceptionally susceptible to nucleophilic attack. The chlorine atom at this position acts as an excellent leaving group, making this molecule a versatile and powerful precursor for creating diverse libraries of substituted pyridine derivatives.

This guide provides an in-depth exploration of Diethyl 4-chloropyridine-3,5-dicarboxylate, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations. We will cover its critical role in the synthesis of cardiovascular drugs, particularly those derived from the 1,4-dihydropyridine (DHP) scaffold, and provide detailed, field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) reactions.

Compound Profile and Safe Handling Protocols

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a stable, solid material, but appropriate handling is necessary to ensure experimental integrity and personal safety.

PropertyValueSource
Chemical Name Diethyl 4-chloropyridine-3,5-dicarboxylate[1]
Synonyms 3,5-diethyl 4-chloropyridine-3,5-dicarboxylate; 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester[1]
CAS Number 244638-43-5[2]
Molecular Formula C₁₁H₁₂ClNO₄[2]
Molecular Weight 257.67 g/mol [1][2]
Appearance Solid[1]

Safety & Handling Precautions: Safe laboratory practice is non-negotiable. The following protocols are mandatory when handling Diethyl 4-chloropyridine-3,5-dicarboxylate and its derivatives:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[2][3][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

  • Cross-Contamination: Store the container tightly closed in a dry, cool place away from incompatible materials and foodstuffs.[2]

  • Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]

The Chemical Rationale: Reactivity and Synthetic Utility

The utility of Diethyl 4-chloropyridine-3,5-dicarboxylate stems from the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is significantly enhanced by the two ester groups at the C3 and C5 positions, which withdraw electron density through resonance and induction. This electronic environment makes the ring highly electrophilic, particularly at the C2, C4, and C6 positions.

The chlorine atom at the C4 position is an ideal leaving group for an SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. This reactivity is the key to its role as a versatile pharmaceutical intermediate.[5]

Application I: A Gateway to Dihydropyridine Calcium Channel Blockers

The 1,4-dihydropyridine (1,4-DHP) nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous L-type calcium channel blockers used to treat hypertension and angina.[6][7][8] Drugs like Nifedipine and Amlodipine are prominent examples.[7][9] While the initial synthesis of the 1,4-DHP core is typically achieved through the Hantzsch synthesis, Diethyl 4-chloropyridine-3,5-dicarboxylate is a critical intermediate for creating advanced analogs and derivatives.[10][11]

The typical synthetic logic involves:

  • Hantzsch Synthesis: Condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form the 1,4-DHP ring.[11][12]

  • Oxidation/Aromatization: The resulting 1,4-DHP is oxidized to the corresponding stable pyridine derivative.

  • Functionalization: The pyridine ring is then further modified. It is at this stage that a precursor can be converted to Diethyl 4-chloropyridine-3,5-dicarboxylate, which then serves as a handle for introducing diverse functionalities via SNAr reactions.

The diagram below illustrates the logical pathway from the foundational Hantzsch product to a diverse set of functionalized pyridine targets, highlighting the central role of the 4-chloro intermediate.

G cluster_0 Hantzsch Synthesis cluster_1 Core Scaffold Modification cluster_2 Final Products A Aldehyde + 2x β-Ketoester + Ammonia Source B 1,4-Dihydropyridine (Hantzsch Product) A->B Condensation C Diethyl 4-chloropyridine- 3,5-dicarboxylate E Diverse 4-Substituted Pyridine Derivatives (APIs, Analogs) C->E SₙAr Reaction D Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) D->E SₙAr Reaction B->C Oxidation & Chlorination

Caption: Synthetic pathway from Hantzsch products to diverse APIs.

Application II: Protocols for Nucleophilic Aromatic Substitution (SNAr)

The primary application for this intermediate is the displacement of the C4-chloro substituent. The following protocols provide a robust framework for performing SNAr reactions with various nucleophiles.

General Workflow for SNAr Reactions

The logical flow for a typical SNAr experiment is outlined below. This self-validating process includes reaction setup, monitoring, workup, and purification, ensuring reproducibility and high-quality results.

G A 1. Reagent Preparation - Dissolve 4-chloropyridine (1 eq) in anhydrous solvent (e.g., DMF, MeCN) - Add Base (e.g., K₂CO₃, 2-3 eq) B 2. Nucleophile Addition - Add Nucleophile (1.1-1.5 eq) - Stir at specified temperature A->B C 3. Reaction Monitoring - Track progress via TLC or LC-MS - Check for consumption of starting material B->C D 4. Aqueous Workup - Quench reaction with water - Extract product with organic solvent (e.g., EtOAc, DCM) C->D Upon Completion E 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography D->E F 6. Characterization - Confirm structure and purity (NMR, MS, HPLC) E->F

Caption: Standard workflow for SNAr reactions.

Protocol 5.1: SNAr with Amine Nucleophiles

This protocol details the synthesis of 4-aminopyridine derivatives, which are common structural motifs in pharmaceuticals.

Materials:

  • Diethyl 4-chloropyridine-3,5-dicarboxylate

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2-0.5 M.

  • Add the desired amine nucleophile (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-12 hours.[13]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-substituted pyridine derivative.

Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophile. K₂CO₃ is used as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Protocol 5.2: SNAr with Thiol Nucleophiles

This method is used to create 4-thiopyridine derivatives, which are valuable in drug design for their unique electronic and binding properties.

Materials:

  • Diethyl 4-chloropyridine-3,5-dicarboxylate

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq) to the DMF at 0°C (ice bath).

  • Slowly add the thiol nucleophile (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 20-30 minutes to form the sodium thiolate.

  • In a separate flask, dissolve Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the chloropyridine dropwise to the pre-formed thiolate at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated NH₄Cl solution.

  • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Causality Note: DMF is an excellent solvent for SNAr reactions due to its high polarity and aprotic nature. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the thiol, creating a much more potent thiolate nucleophile required for an efficient reaction.[14]

Conclusion

Diethyl 4-chloropyridine-3,5-dicarboxylate is a quintessential example of a strategic pharmaceutical intermediate. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and versatile platform for molecular diversification. The protocols and insights provided in this guide equip researchers with the foundational knowledge to effectively leverage this compound in the synthesis of novel bioactive molecules, from established drug classes like calcium channel blockers to exploratory new chemical entities. Mastery of its application is a valuable asset in the modern drug discovery and development pipeline.

References

  • Reddy, P. P., Vijayakumar, V., Suresh, J., Narasimhamurthy, T., & Lakshman, P. L. N. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o363. Available at: [Link]

  • Ortiz-Prado, A., et al. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates Toward Voltage-Dependent L-type Ca2+ Channels Ca V 1.3 and Ca V 1.2. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN101367759B - Synthesis of high-purity amlodipine besylate.
  • PubMed. (1989). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 1,2-dihydropyridyl in place of the 1,4-dihydropyridyl moiety. Journal of Medicinal Chemistry, 32(4), 838-843. Available at: [Link]

  • ResearchGate. (2018). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2476. Available at: [Link]

  • ResearchGate. (2012). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. Retrieved from [Link]

  • Singh, A., et al. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Scientific Reports, 13(1), 20453. Available at: [Link]

  • Google Patents. (n.d.). US20070260065A1 - Process for preparing amlodipine.
  • MDPI. (2021). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 26(15), 4485. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). Synthetic studies towards Nifedipine and estimation of Nifedipine by HPTLC method. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. Retrieved from [Link]

  • Banaras Hindu University. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic C-4 Functionalization of Diethyl 4-chloropyridine-3,5-dicarboxylate via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of the 4-Substituted Pyridine Scaffold

The pyridine ring is a cornerstone scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in numerous bioactive compounds.[1] Specifically, the functionalization of the pyridine core at the C-4 position is a critical strategy in drug development for modulating pharmacological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and intellectual property positioning.

Diethyl 4-chloropyridine-3,5-dicarboxylate stands out as a highly valuable and versatile starting material for this purpose. The molecule is engineered for reactivity:

  • Electron-Deficient Core: The inherent electronegativity of the ring nitrogen atom renders the pyridine nucleus electron-deficient and thus susceptible to nucleophilic attack.[2][3]

  • Targeted Activation: The chlorine atom at the C-4 position serves as an excellent leaving group. Crucially, the powerful electron-withdrawing effects of the two ethyl carboxylate groups at the C-3 and C-5 positions synergistically and dramatically increase the electrophilicity of the C-4 carbon.

  • Positional Selectivity: This electronic arrangement strongly favors nucleophilic substitution at the C-4 position over the C-2/C-6 positions, ensuring high regioselectivity.[2][4][5]

This guide provides a comprehensive overview of the underlying mechanism, key reaction parameters, and field-tested protocols for the nucleophilic aromatic substitution (SNAr) at the 4-position of diethyl 4-chloropyridine-3,5-dicarboxylate. The protocols are designed to be robust and adaptable for a wide range of nucleophiles, empowering researchers to efficiently generate diverse libraries of novel 4-substituted pyridine derivatives.

II. The SNAr Mechanism: An In-Depth Perspective

The substitution of the 4-chloro group proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) reactions.[6][7] Understanding this pathway is paramount for troubleshooting and optimizing reaction conditions.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C-4 carbon. This step temporarily disrupts the aromaticity of the pyridine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][7] This is typically the rate-determining step of the reaction.[5] The stability of this intermediate is the key to the reaction's feasibility.

Step 2: Elimination of the Leaving Group and Re-aromatization In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), yielding the final substituted product.

The exceptional reactivity at the C-4 position is directly attributable to the stability of the Meisenheimer complex. The negative charge of the intermediate is effectively delocalized not only onto the electronegative nitrogen atom of the pyridine ring but also onto the oxygen atoms of both flanking carboxylate groups.[3][5] This extensive delocalization significantly lowers the activation energy of the initial attack, making the reaction proceed more readily compared to pyridines lacking such activating groups.[8]

Figure 1: SNAr Mechanism at the 4-Position

III. Core Experimental Parameters & Causality

Optimizing the SNAr reaction on this substrate requires careful consideration of several interconnected parameters. The choices made directly influence reaction rate, yield, and purity.

ParameterRecommended Choice(s)Rationale & Expert Insight
Nucleophile Amines (Primary, Secondary), Thiols, Alkoxides, AzidesThe nucleophile's strength and steric bulk are critical. Stronger, less hindered nucleophiles (e.g., methoxide, thiophenate) react more rapidly, often at lower temperatures. Weaker nucleophiles (e.g., anilines) or sterically demanding ones may require higher temperatures and longer reaction times.
Solvent Aprotic Polar Solvents: DMF, DMSO, NMP, AcetonitrileThese solvents are ideal as they effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile or base, but do not hydrogen-bond with the nucleophile itself. This leaves the nucleophile "bare" and highly reactive, accelerating the rate-determining step. DMF and DMSO are excellent choices for their high boiling points, allowing for a wide operational temperature range.
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUA base is essential when using protic nucleophiles like amines or thiols. Its role is twofold: (1) to deprotonate the nucleophile, increasing its nucleophilicity, and (2) to scavenge the HCl that is cogenerated, preventing the protonation and deactivation of the nucleophile or the basic pyridine product. Cs₂CO₃ is often superior for difficult transformations due to its higher solubility.
Temperature 25 °C to 120 °CThe required temperature is inversely proportional to the reactivity of the nucleophile. Highly reactive nucleophiles may proceed at room temperature, while less reactive partners often require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex. Monitor reactions by TLC or LC-MS to avoid decomposition at elevated temperatures.
Stoichiometry 1.1 - 1.5 equivalents of NucleophileA slight excess of the nucleophile is typically used to ensure the complete consumption of the starting material. For reactions involving a separate base, 1.5 - 2.0 equivalents of the base are recommended to drive the reaction to completion.

IV. Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the substitution reaction with representative nucleophiles from three major classes: amines, thiols, and alkoxides.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup - Charge flask with substrate, solvent, and base. - Inert atmosphere (N₂/Ar). B 2. Nucleophile Addition - Add nucleophile solution dropwise. - Control temperature (e.g., ice bath for exotherms). A->B C 3. Reaction - Heat to target temperature (oil bath). - Monitor progress via TLC/LC-MS. B->C D 4. Aqueous Work-up - Quench reaction with water. - Extract with organic solvent (e.g., EtOAc). C->D E 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify via column chromatography or recrystallization. D->E F 6. Characterization - Analyze final product (NMR, MS, etc.). E->F

Figure 2: General Experimental Workflow
Protocol 1: C-4 Amination with Morpholine

Objective: To synthesize diethyl 4-morpholinopyridine-3,5-dicarboxylate.

Materials & Reagents:

  • Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq, e.g., 1.00 g, 3.88 mmol)

  • Morpholine (1.2 eq, 0.41 mL, 4.66 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 1.07 g, 7.76 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 10 mL)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl 4-chloropyridine-3,5-dicarboxylate (1.00 g, 3.88 mmol) and anhydrous potassium carbonate (1.07 g, 7.76 mmol).

  • Solvent & Reagent Addition: Add anhydrous DMF (10 mL) to the flask. Purge the flask with an inert atmosphere (Nitrogen or Argon). Add morpholine (0.41 mL, 4.66 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a solid.

Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant.

Protocol 2: C-4 Thiolation with 4-Methoxythiophenol

Objective: To synthesize diethyl 4-((4-methoxyphenyl)thio)pyridine-3,5-dicarboxylate.

Materials & Reagents:

  • Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq, e.g., 1.00 g, 3.88 mmol)

  • 4-Methoxythiophenol (1.1 eq, 0.53 mL, 4.27 mmol)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq, 1.90 g, 5.82 mmol)

  • Acetonitrile (CH₃CN), anhydrous (approx. 15 mL)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, suspend diethyl 4-chloropyridine-3,5-dicarboxylate (1.00 g, 3.88 mmol) and anhydrous cesium carbonate (1.90 g, 5.82 mmol) in anhydrous acetonitrile (15 mL).

  • Nucleophile Addition: Add 4-methoxythiophenol (0.53 mL, 4.27 mmol) to the suspension at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired product.

Safety: Thiols have a strong, unpleasant odor and should be handled exclusively in a fume hood.

Protocol 3: C-4 Alkoxylation with Sodium Methoxide

Objective: To synthesize diethyl 4-methoxypyridine-3,5-dicarboxylate.

Materials & Reagents:

  • Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq, e.g., 1.00 g, 3.88 mmol)

  • Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (1.5 eq, 3.14 mL, 5.82 mmol)

  • Methanol (MeOH), anhydrous (approx. 10 mL)

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: Dissolve diethyl 4-chloropyridine-3,5-dicarboxylate (1.00 g, 3.88 mmol) in anhydrous methanol (10 mL) in a round-bottom flask at room temperature.

  • Nucleophile Addition: Slowly add the sodium methoxide solution (3.14 mL, 5.82 mmol) to the stirring solution. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally rapid and often complete in less than 1 hour.

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water (20 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Safety: Sodium methoxide is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

V. References

  • Vertex AI Search. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.

  • YouTube. (2019). Nucleophilic aromatic substitutions.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

  • YouTube. (2017). Nucleophilic substitution of pyridine.

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.

Sources

Application Notes and Protocols for the Derivatization of Diethyl 4-chloropyridine-3,5-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine-3,5-dicarboxylate Scaffold

In the landscape of medicinal chemistry, the pyridine ring and its derivatives represent a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Among these, diethyl 4-chloropyridine-3,5-dicarboxylate is a particularly valuable starting material for the synthesis of novel therapeutic agents. Its chemical architecture, featuring a reactive chloro-substituent at the 4-position and two electron-withdrawing ester groups, opens up a diverse range of chemical transformations. These modifications allow for the systematic exploration of the chemical space around the pyridine core, a critical process in modern drug discovery.

The derivatization of this scaffold is primarily aimed at creating libraries of compounds for screening against various biological targets. The resulting 1,4-dihydropyridine and substituted pyridine derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to antihypertensive, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The famed calcium channel blocker Nifedipine and its analogues are prime examples of the therapeutic potential unlocked from the dihydropyridine core, which can be accessed from precursors like diethyl 4-chloropyridine-3,5-dicarboxylate.[5][6][7]

This guide provides detailed protocols for three key classes of derivatization reactions of diethyl 4-chloropyridine-3,5-dicarboxylate: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Sonogashira Cross-Coupling. The causality behind experimental choices and self-validating systems for each protocol are explained to ensure both scientific integrity and practical success.

Core Derivatization Strategies

The reactivity of diethyl 4-chloropyridine-3,5-dicarboxylate is dominated by the chemistry at the C4-position. The electron-withdrawing nature of the pyridine nitrogen and the two ester groups makes the C4-position electron-deficient and thus highly susceptible to nucleophilic attack. This electronic feature also facilitates palladium-catalyzed cross-coupling reactions.

G Start Diethyl 4-chloropyridine-3,5-dicarboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nuc:- Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2, Pd(0) Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH, Pd(0), Cu(I) Amines 4-Amino Derivatives SNAr->Amines R2NH Thiols 4-Thioether Derivatives SNAr->Thiols RSH Aryl 4-Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl 4-Alkynyl Derivatives Sonogashira->Alkynyl

Caption: Core derivatization pathways for diethyl 4-chloropyridine-3,5-dicarboxylate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone for introducing heteroatomic nucleophiles at the 4-position of the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[8] The presence of two ester groups significantly stabilizes this intermediate, thereby facilitating the substitution.

Protocol: Amination with Primary and Secondary Amines

This protocol describes the substitution of the chloro-group with a generic amine. The reaction is often carried out at elevated temperatures, and in some cases, a base is added to neutralize the HCl generated.

Experimental Protocol: Synthesis of Diethyl 4-(benzylamino)pyridine-3,5-dicarboxylate

  • Reagents and Materials:

    • Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 equiv, e.g., 257 mg, 1.0 mmol)

    • Benzylamine (1.2 equiv, e.g., 129 mg, 1.2 mmol)

    • Triethylamine (Et3N) (1.5 equiv, e.g., 152 mg, 1.5 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask, add diethyl 4-chloropyridine-3,5-dicarboxylate and DMF. Stir until the solid is completely dissolved.

    • Add triethylamine to the solution, followed by the dropwise addition of benzylamine.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 4-amino derivative.

  • Trustworthiness (Self-Validation): The reaction progress can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot. The final product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Thiolation with Alkyl and Aryl Thiols

The reaction with thiols proceeds similarly to amination. Thiols are generally excellent nucleophiles, and their conjugate bases, thiolates, are even more so. The use of a non-nucleophilic base is recommended to deprotonate the thiol in situ.

Experimental Protocol: Synthesis of Diethyl 4-(phenylthio)pyridine-3,5-dicarboxylate

  • Reagents and Materials:

    • Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 equiv, e.g., 257 mg, 1.0 mmol)

    • Thiophenol (1.1 equiv, e.g., 121 mg, 1.1 mmol)

    • Potassium carbonate (K2CO3) (1.5 equiv, e.g., 207 mg, 1.5 mmol)

    • Anhydrous Acetonitrile (MeCN) (5 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Step-by-Step Procedure:

    • In a round-bottom flask, suspend diethyl 4-chloropyridine-3,5-dicarboxylate and potassium carbonate in acetonitrile.

    • Add thiophenol to the suspension.

    • Heat the mixture to reflux (approximately 82 °C) and monitor by TLC. The reaction is generally complete within 3-6 hours.

    • Work-up: After cooling, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

    • Purification: Purify the crude product by silica gel column chromatography.

G Setup Reaction Setup 1. Dissolve starting material in solvent. 2. Add base (if required). 3. Add nucleophile (Amine/Thiol). Reaction Reaction Conditions Heat to 80-100°C (Amines) or Reflux (Thiols). Monitor by TLC. Setup->Reaction Workup Aqueous Work-up 1. Quench with water. 2. Extract with organic solvent. 3. Wash with brine. 4. Dry and concentrate. Reaction->Workup Purification Purification Silica Gel Column Chromatography Workup->Purification

Caption: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation in organic synthesis. For a substrate like diethyl 4-chloropyridine-3,5-dicarboxylate, these reactions offer a powerful means to introduce aryl, heteroaryl, and alkynyl groups, which are prevalent in many drug molecules.

Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. It typically involves a palladium catalyst, a base, and the coupling of an organohalide with an organoboron species.

Experimental Protocol: Synthesis of Diethyl 4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate

  • Reagents and Materials:

    • Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 equiv, e.g., 257 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 equiv, e.g., 182 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equiv, e.g., 35 mg, 0.03 mmol)

    • Potassium carbonate (K2CO3) (2.0 equiv, e.g., 276 mg, 2.0 mmol)

    • 1,4-Dioxane (4 mL) and Water (1 mL)

    • Schlenk flask and nitrogen/argon atmosphere setup

  • Step-by-Step Procedure:

    • To a Schlenk flask, add diethyl 4-chloropyridine-3,5-dicarboxylate, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the degassed solvents (dioxane and water) via syringe.

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purification: Purify the residue by column chromatography on silica gel.

Protocol: Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, introducing an alkyne moiety onto the pyridine ring.[6] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Synthesis of Diethyl 4-(phenylethynyl)pyridine-3,5-dicarboxylate

  • Reagents and Materials:

    • Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 equiv, e.g., 257 mg, 1.0 mmol)

    • Phenylacetylene (1.2 equiv, e.g., 122 mg, 1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.02 equiv, e.g., 14 mg, 0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 equiv, e.g., 7.6 mg, 0.04 mmol)

    • Triethylamine (Et3N) (3.0 equiv, e.g., 303 mg, 3.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

    • Schlenk flask and nitrogen/argon atmosphere setup

  • Step-by-Step Procedure:

    • To a Schlenk flask, add diethyl 4-chloropyridine-3,5-dicarboxylate, PdCl2(PPh3)2, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed THF and triethylamine via syringe.

    • Add phenylacetylene dropwise with stirring.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC. The reaction is usually complete within 6-12 hours.

    • Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Wash the pad with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over Na2SO4 and concentrate.

    • Purification: Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the expected outcomes for the described derivatization reactions. Yields are representative and may vary based on the specific nucleophile or coupling partner used.

Reaction Type Reagents Product Class Typical Yield (%) Typical Reaction Time (h)
SNAr (Amination) Benzylamine, Et3N, DMF4-Amino-pyridine70-904-8
SNAr (Thiolation) Thiophenol, K2CO3, MeCN4-Thioether-pyridine75-953-6
Suzuki Coupling Arylboronic acid, Pd(PPh3)4, K2CO34-Aryl-pyridine60-8512-24
Sonogashira Coupling Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N4-Alkynyl-pyridine65-906-12

Conclusion and Future Perspectives

Diethyl 4-chloropyridine-3,5-dicarboxylate is a versatile and economically viable starting material for the generation of diverse chemical libraries. The protocols outlined in this guide provide robust and reproducible methods for its derivatization via SNAr and palladium-catalyzed cross-coupling reactions. The resulting substituted pyridine derivatives are primed for further chemical manipulation, such as the reduction of the pyridine ring to a dihydropyridine or the hydrolysis of the ester groups, further expanding their utility in medicinal chemistry. The systematic application of these protocols can significantly accelerate the hit-to-lead optimization process in drug discovery programs targeting a wide array of diseases.

References

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • Getlik, M., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. The Journal of Organic Chemistry, 78(11), 5705–5710.
  • ResearchGate. (n.d.). Synthesis of diethyl 2,6-dimethyl-4-aryl-pyridine-3,5-dicarboxylate.... Retrieved from [Link]

  • Ji, J., et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(7), 3214–3221.
  • Niaz, H., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European Journal of Medicinal Chemistry, 95, 439–448.
  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine.
  • Oldenhuis, N. J., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 122(12), 2758–2767.
  • Filo. (2025). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. Retrieved from [Link]

  • Budesinsky, Z., et al. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1141.
  • Gorgani, L., et al. (2017). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 22(12), 2153.
  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • Gryba, R., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(53), 37049-37058.
  • Welsch, M. E., et al. (2010). Pyridine and dihydropyridine scaffolds in drug design. Current Opinion in Chemical Biology, 14(3), 367-374.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2948.
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions.
  • Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 217-224.
  • Bakhite, E. A., et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research, 2003(5), 320-321.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jones, A. C., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Ji, J., et al. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters, 5(24), 4615–4618.
  • Kelly, C. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5424-5427.
  • Reddy, D. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(20), 3611-3614.
  • Al-Ghorbani, M., et al. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Pharmaceuticals, 15(11), 1421.
  • Reddy, P. P., et al. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o363.
  • Gündüz, M. G., et al. (2012). Attaching azoles to Hantzsch 1, 4- dihydropyridines: synthesis, theoretical investigation of nonlinear optical properties, antimicrobial evaluation and molecular docking. Medicinal Chemistry Research, 21, 3237-3248.
  • Salehi, M., & Guo, Y. (2004). Pharmacological and clinical applications of 1,4-dihydropyridine calcium channel modulators. Mini reviews in medicinal chemistry, 4(1), 103-112.
  • Zarghi, A., et al. (2002). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. Archiv der Pharmazie, 335(1), 39-43.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Russian Journal of General Chemistry. (2003). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. 73, 1141-1144.
  • Witulski, B., et al. (2019). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis.
  • Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. 26(6), 1641-1644.
  • Chad's Prep. (2018, September 20). 13.7 Nomenclature, Synthesis, and Reactions of Thiols [Video]. YouTube.
  • Gorgani, L., et al. (2017). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 22(12), 2153.

Sources

Application of Diethyl 4-chloropyridine-3,5-dicarboxylate in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring system is a cornerstone in the development of contemporary agrochemicals, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules.[1][2] Its inherent electronic properties and the ability to be functionalized at various positions make it a privileged scaffold for the design of novel herbicides, fungicides, and insecticides.[3][4] Within this chemical class, Diethyl 4-chloropyridine-3,5-dicarboxylate emerges as a highly valuable and versatile building block. The strategic placement of a labile chlorine atom at the 4-position, activated by the electron-withdrawing effects of the two diethyl carboxylate groups at the 3- and 5-positions, renders this molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][5] This reactivity profile allows for the facile introduction of a wide array of functional groups, enabling the systematic development of new agrochemical candidates.

This technical guide provides a comprehensive overview of the synthesis and application of Diethyl 4-chloropyridine-3,5-dicarboxylate in the context of agrochemical research and development. We will present detailed, field-proven protocols for its preparation and its subsequent derivatization into structures bearing toxophores commonly found in modern crop protection agents.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for its effective and safe utilization.

PropertyValueReference
Molecular Formula C₁₁H₁₂ClNO₄[6]
Molecular Weight 257.67 g/mol [6]
Appearance Solid-
CAS Number 244638-43-5[6]

Safety and Handling: Diethyl 4-chloropyridine-3,5-dicarboxylate should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate: An Optimized Two-Step Protocol

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate is typically achieved through a two-step process commencing with the well-established Hantzsch dihydropyridine synthesis, followed by an oxidative aromatization.[7][8]

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Dihydropyridine Synthesis cluster_step2 Step 2: Oxidative Aromatization A Ethyl Acetoacetate D Diethyl 1,4-dihydro-4-chloropyridine-3,5-dicarboxylate A->D Condensation B Chloroacetaldehyde B->D Condensation C Ammonia C->D Condensation F Diethyl 4-chloropyridine-3,5-dicarboxylate D->F Oxidation E Oxidizing Agent (e.g., NaNO2/AcOH) E->F

Figure 1: Two-step synthesis workflow for Diethyl 4-chloropyridine-3,5-dicarboxylate.

Protocol 1: Synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate

Rationale: This protocol first employs the Hantzsch reaction to construct the dihydropyridine ring, a robust and high-yielding multicomponent reaction.[8] The subsequent aromatization is a critical step; various oxidizing agents can be employed, with sodium nitrite in acetic acid being a cost-effective and efficient choice that avoids harsh conditions or heavy metal reagents.[7]

Materials:

  • Ethyl acetoacetate

  • Chloroacetaldehyde (50% aqueous solution)

  • Ammonium hydroxide (28-30%)

  • Ethanol

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

Step 1: Synthesis of Diethyl 1,4-dihydro-4-chloropyridine-3,5-dicarboxylate

  • In a round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (2.0 equiv.), chloroacetaldehyde (50% aq. solution, 1.0 equiv.), and ethanol.

  • Cool the mixture in an ice bath and slowly add ammonium hydroxide (1.2 equiv.) dropwise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude Diethyl 1,4-dihydro-4-chloropyridine-3,5-dicarboxylate.

Step 2: Oxidative Aromatization

  • Dissolve the crude dihydropyridine from Step 1 in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.5 equiv.) in water dropwise, maintaining the temperature below 10 °C. The color of the reaction mixture may change.

  • After the addition, stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).[7]

  • Carefully pour the reaction mixture into a beaker containing ice water and neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield Diethyl 4-chloropyridine-3,5-dicarboxylate.

StepReactantMolar RatioExpected YieldPurity
1Chloroacetaldehyde1.070-85%>90% (crude)
2Dihydropyridine1.080-95%>98% (after purification)

Application in Agrochemical Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the 4-position of Diethyl 4-chloropyridine-3,5-dicarboxylate is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing diverse agrochemical scaffolds.[5][9] The general mechanism involves the attack of a nucleophile at the electron-deficient C4 position, followed by the departure of the chloride leaving group.

SNAr_Mechanism Start Diethyl 4-chloropyridine-3,5-dicarboxylate Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Intermediate Product Substituted Pyridine Derivative Intermediate->Product Loss of Leaving Group (Cl-) HCl HCl Intermediate->HCl

Figure 2: Generalized SNAr pathway on the Diethyl 4-chloropyridine-3,5-dicarboxylate core.

Protocol 2: Synthesis of a Representative N-Aryl-4-aminopyridine Derivative (Hypothetical Herbicide Precursor)

Rationale: The 4-aminopyridine moiety is a key feature in some herbicides. This protocol demonstrates a typical SNAr reaction with an aniline derivative. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[10]

Materials:

  • Diethyl 4-chloropyridine-3,5-dicarboxylate

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 equiv.) in DMF, add the substituted aniline (1.1 equiv.) and triethylamine (1.5 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the progress by TLC.[11]

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-aminopyridine derivative.

ReactantMolar RatioSolventTemperatureExpected Yield
Substituted Aniline1.1DMF80-100 °C75-90%
Protocol 3: Synthesis of a Representative 4-Arylthiopyridine Derivative (Hypothetical Fungicide Precursor)

Rationale: Arylthiopyridine structures are found in some fungicidal compounds. This protocol outlines the synthesis via SNAr with a thiol. Potassium carbonate is used as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily displaces the chloride.[12]

Materials:

  • Diethyl 4-chloropyridine-3,5-dicarboxylate

  • Substituted Thiophenol (e.g., 4-chlorothiophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 equiv.), substituted thiophenol (1.1 equiv.), and potassium carbonate (2.0 equiv.) in DMAc.

  • Stir the mixture at room temperature for 8-16 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor by TLC.[12]

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash thoroughly with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the pure 4-arylthiopyridine derivative.

ReactantMolar RatioSolventTemperatureExpected Yield
Substituted Thiophenol1.1DMAcRoom Temp. - 50 °C85-95%

Conclusion: A Versatile Intermediate for Agrochemical Discovery

Diethyl 4-chloropyridine-3,5-dicarboxylate stands out as a strategically important intermediate for the synthesis of novel agrochemicals. Its straightforward preparation and the activated nature of the 4-chloro substituent for nucleophilic aromatic substitution provide a robust platform for generating diverse libraries of candidate compounds. The protocols detailed herein offer reliable and scalable methods for both the synthesis of this key building block and its subsequent elaboration into structures with potential herbicidal and fungicidal activity. By leveraging the principles of SNAr chemistry, researchers can efficiently explore the chemical space around the pyridine-3,5-dicarboxylate core, paving the way for the discovery of the next generation of crop protection agents.

References

  • Chakraborty, S., & Mukherjee, A. (2024). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Coherence: A Scientific Journal, 2(1), 1-9.
  • Organic Chemistry Tutor. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube.
  • The Organic Chemistry Tutor. (2019, January 19).
  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European Journal of Medicinal Chemistry, 95, 572-584.
  • Umesha, K. B., & Rai, K. M. L. (2009). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 7(14), 2992-2996.
  • Li, J., et al. (2022). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 87(14), 9205–9218.
  • Wang, M., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 15(1), 1363-1374.
  • Li, Y., et al. (2023). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627–17634.
  • Denizot, N., et al. (2018).
  • European Patent Office. (2001). Substituted pyridine herbicides (EP1140845A1).
  • Google Patents. (2011). Pyridazine derivatives, process for their preparation and their use as fungicides (WO2011095459A1).
  • Gherghel, D., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7654.
  • Parveen, S., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-7.
  • Reddy, P. P., et al. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o363.
  • Larsen, J. E., et al. (2023).
  • Tsaplin, G. V., et al. (2024). Design, Synthesis, and Fungicidal Activity of 2-Alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazoles.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Frontiers in Chemical Sciences. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
  • PubMed. (2025).
  • Google Patents. (1983). FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF (FR2516349A1).
  • Nikoorazm, M., et al. (2012). A new method for the oxidation of 1, 4-dihydropyridine derivatives by guanidinium nitrate in the presence of silica sulfuric acid under mild, heterogeneous and metal-free conditions. Scipedia.
  • Yadav, J. S., et al. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(10), 1532-1534.
  • ResearchGate. (2017). Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors.
  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine (CN103360306A).

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of Diethyl 4-chloropyridine-3,5-dicarboxylate for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aryl Pyridine Scaffolds

In the landscape of modern drug discovery, the 4-aryl pyridine motif stands out as a privileged scaffold, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Its prevalence is a testament to its ability to engage in critical binding interactions within biological targets. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2] This guide provides a detailed exploration of the Suzuki-Miyaura coupling specifically tailored to Diethyl 4-chloropyridine-3,5-dicarboxylate, a substrate of significant interest for constructing highly functionalized medicinal chemistry building blocks.

The presence of two electron-withdrawing diethyl ester groups at the 3 and 5 positions of the pyridine ring significantly influences the reactivity of the C4-chloro substituent. These groups render the pyridine ring electron-deficient, which facilitates the oxidative addition step—often the rate-limiting step in the catalytic cycle for chloroarenes.[3] However, these bulky ortho substituents also introduce considerable steric hindrance around the reaction center, necessitating a carefully optimized protocol to achieve high yields. This document will dissect the mechanistic nuances, provide detailed experimental protocols, and offer practical guidance for researchers aiming to leverage this powerful transformation.

Mechanistic Considerations: A Tale of Electronics and Sterics

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is paramount to rational protocol design and troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Oxidative Addition PdII_Complex->Pd0 Reductive Elimination Transmetal Transmetalation Ar1_Pd_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->Ar1_Pd_Ar2 Transmetalation Ar1_Pd_Ar2->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Product) Ar1_Pd_Ar2->Product Ar1X Ar¹-X (Diethyl 4-chloropyridine- 3,5-dicarboxylate) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->Transmetal Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetal Experimental_Workflow Start Start Reagents 1. Reagent Assembly - Aryl Halide - Boronic Acid - Base - Solvent Start->Reagents Degas 2. Degassing (Inert Atmosphere) Reagents->Degas Add_Catalyst 3. Add Pd Catalyst Degas->Add_Catalyst Heating 4. Reaction Heating (Conventional or Microwave) Add_Catalyst->Heating TLC 5. Monitor by TLC/LC-MS Heating->TLC TLC->Heating Incomplete Workup 6. Aqueous Workup TLC->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Conventional Heating

This protocol is suitable for standard laboratory setups and provides a reliable method for the coupling reaction.

Materials:

  • Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the solvent mixture of 1,4-dioxane and water (4:1 v/v). The concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. [5]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. [6]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for challenging substrates. [3] Materials:

  • Same reagents as Protocol 1.

  • Microwave synthesis vial with a stir bar.

  • Microwave reactor.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq), the arylboronic acid (1.5 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), with stirring. [3]Note: The initial conditions should be optimized for safety and efficiency.

  • Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1 (steps 7 and 8).

Data Presentation: Summary of Reaction Parameters

The following table provides a starting point for optimizing the reaction conditions. The values are based on typical conditions for Suzuki-Miyaura couplings of related heteroaryl chlorides. [3][5]

Parameter Conventional Heating Microwave-Assisted Rationale
Arylboronic Acid (eq) 1.2 - 1.5 1.5 A slight excess ensures complete consumption of the halide.
Base (eq) 2.0 - 3.0 (K₂CO₃/K₃PO₄) 2.0 - 3.0 (K₂CO₃/K₃PO₄) Activates the boronic acid for transmetalation.
Catalyst Loading (mol%) 2 - 5 1 - 3 Lower loading for microwave due to higher efficiency.
Solvent Dioxane/H₂O (4:1) Dioxane/H₂O (4:1) Common solvent system for solubility and base activity.
Temperature (°C) 80 - 100 100 - 140 Higher temperatures can overcome activation barriers.
Reaction Time 2 - 12 h 15 - 45 min Microwave energy transfer dramatically reduces reaction time.

| Expected Yield | 60 - 90% | 70 - 95% | Highly dependent on the boronic acid coupling partner. |

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Low reaction temperature.1. Use fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.2. Improve degassing procedure (e.g., freeze-pump-thaw).3. Increase the reaction temperature incrementally.
Formation of Homocoupled Boronic Acid 1. Presence of oxygen.2. Inefficient transmetalation.1. Rigorously exclude oxygen from the reaction.2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Protodehalogenation of Starting Material 1. Presence of water and base.2. Inefficient oxidative addition.1. Use a stronger base or a different solvent system.2. Switch to a more electron-rich, bulky phosphine ligand to promote oxidative addition.
Difficult Purification 1. Residual palladium catalyst.2. Similar polarity of product and byproducts.1. Filter the crude product through a pad of Celite or silica before concentration.2. Optimize the mobile phase for column chromatography; consider reverse-phase chromatography if necessary.

Conclusion

The Suzuki-Miyaura coupling of Diethyl 4-chloropyridine-3,5-dicarboxylate is a highly valuable transformation for the synthesis of complex 4-aryl pyridine derivatives. While the substrate's electronic activation is beneficial, its steric bulk requires careful consideration of the reaction parameters. By selecting appropriate catalysts, bases, and reaction conditions, researchers can effectively overcome these challenges to achieve high yields of the desired products. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and scientists to successfully implement this reaction in their synthetic campaigns.

References

  • Klančar, U. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules25 , 439 (2020). [Link]

  • Fujita, K. et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin73 , 327-335 (2025). [Link]

  • Demirayak, Ş., Karaburun, A. C. & Beis, R. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry68 , 7844–7848 (2003). [Link]

  • Billingsley, K. L., Anderson, K. W. & Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition45 , 3484-3488 (2006). [Link]

  • Li, J. et al. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications43 , 1642-1649 (2013). [Link]

  • Goossen, L. J., Koley, D., Hermann, H. L. & Thiel, W. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society127 , 11102–11114 (2005). [Link]

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95, 2457–2483 (1995).
  • Littke, A. F. & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research41, 1461–1473 (2008).
  • Nicolaou, K. C., Bulger, P. G. & Sarlah, D. Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition44 , 4442–4489 (2005). [Link]

  • Chemler, S. R., Trauner, D. & Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Matos, K. & Söderquist, J. A. Alkylboranes in Suzuki-Miyaura-type cross-coupling reactions. The Journal of Organic Chemistry63, 461–470 (1998).
  • Kotha, S., Lahiri, K. & Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron58, 9633–9695 (2002).
  • Baddeley, T. C. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules24 , 2377 (2019). [Link]

  • Riduan, S. N. & Zhang, Y. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers8 , 3639-3653 (2021). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction: A Tale of Two Steps

The successful synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate is most reliably achieved through a two-step process. A direct, one-pot Hantzsch condensation using a chloro-substituted aldehyde is often challenging due to the reactivity of the chloro-group under the reaction conditions. Therefore, our recommended and detailed pathway involves:

  • Step 1: The Hantzsch Dihydropyridine Synthesis of a 1,4-dihydropyridine intermediate, followed by in-situ oxidation to Diethyl 4-hydroxypyridine-3,5-dicarboxylate.

  • Step 2: Chlorination of the 4-hydroxypyridine intermediate using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.

This guide is structured to provide troubleshooting and FAQs for each of these critical stages.

Part 1: Synthesis of Diethyl 4-hydroxypyridine-3,5-dicarboxylate via Hantzsch Reaction

The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines and, subsequently, pyridines.[1] In this first step, we aim to synthesize the 4-hydroxy precursor.

Troubleshooting Guide: Step 1
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Dihydropyridine Intermediate 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal pH: The reaction is sensitive to pH; extremes can hinder the condensation steps. 3. Impure reactants: Degradation of the aldehyde or β-ketoester.1. Monitoring and Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time. 2. pH Control: Use a buffered system or a well-defined ammonia source like ammonium acetate to maintain a suitable pH. 3. Reagent Quality: Use freshly distilled aldehydes and high-purity ethyl acetoacetate.
Formation of Multiple Side Products 1. Self-condensation of ethyl acetoacetate. 2. Knoevenagel condensation preceding Michael addition. 3. Steric hindrance: Bulky aldehydes can lead to alternative reaction pathways.[2]1. Stoichiometry and Addition Order: Ensure the correct stoichiometry of reactants. Slow, controlled addition of the aldehyde can sometimes minimize side reactions. 2. Catalyst Choice: While typically not requiring a strong catalyst, mild Lewis acids can sometimes improve selectivity. 3. Aldehyde Selection: For the synthesis of the 4-hydroxy precursor, a simple aldehyde like formaldehyde or a protected equivalent is often used.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction solvent. 2. Formation of an oil instead of a crystalline solid. 1. Solvent Selection: While ethanol is common, other solvents like isopropanol can sometimes facilitate easier crystallization of the product.[2] 2. Crystallization Technique: After cooling the reaction mixture, try adding a small amount of a non-polar co-solvent (e.g., hexane) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Incomplete Oxidation to the Pyridine 1. Ineffective oxidizing agent. 2. Insufficient amount of oxidizing agent. 1. Choice of Oxidant: Common and effective oxidants for this aromatization step include nitric acid, potassium permanganate, or ferric chloride. The choice of oxidant should be compatible with the functional groups on your molecule. 2. Stoichiometric Control: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.
Frequently Asked Questions (FAQs): Step 1

Q1: What is the role of the ammonia source in the Hantzsch synthesis?

The ammonia source, typically ammonia or ammonium acetate, provides the nitrogen atom for the pyridine ring.[1] It participates in the formation of an enamine intermediate with one equivalent of the β-ketoester, which is a crucial step in the reaction mechanism.

Q2: Can I use a different β-ketoester other than ethyl acetoacetate?

Yes, other β-ketoesters can be used, which will result in different ester groups on the final product. The choice of ester can influence the solubility and crystallization properties of the intermediates and the final product.

Q3: My reaction turns dark brown/black. Is this normal?

Some coloration is expected, especially during the oxidation step. However, excessive darkening or tar formation can indicate decomposition or significant side reactions. This can be caused by overly aggressive heating or the use of a too-strong oxidizing agent for your specific substrate.

Q4: How do I know if the oxidation to the pyridine is complete?

This can be monitored by TLC. The dihydropyridine intermediate will have a different Rf value than the aromatic pyridine product. Additionally, techniques like ¹H NMR spectroscopy can be used to confirm the disappearance of the N-H proton and the C4-H proton of the dihydropyridine ring.

Experimental Workflow: Hantzsch Synthesis and Oxidation

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_oxidation Oxidation cluster_workup Workup & Isolation Aldehyde Aldehyde (e.g., Formaldehyde) Mixing Mix Reactants in Solvent (e.g., Ethanol) Aldehyde->Mixing Ketoester Ethyl Acetoacetate (2 eq.) Ketoester->Mixing Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Mixing Reflux Heat to Reflux Mixing->Reflux DHP_Formation Formation of Dihydropyridine Intermediate Reflux->DHP_Formation Add_Oxidant Add Oxidizing Agent (e.g., HNO3) DHP_Formation->Add_Oxidant Oxidation_Step Aromatization Add_Oxidant->Oxidation_Step Cooling Cool Reaction Mixture Oxidation_Step->Cooling Precipitation Precipitate Product Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry the Product Filtration->Drying Hydroxypyridine Diethyl 4-hydroxypyridine-3,5-dicarboxylate Drying->Hydroxypyridine

Caption: Workflow for the synthesis of the 4-hydroxypyridine precursor.

Part 2: Chlorination of Diethyl 4-hydroxypyridine-3,5-dicarboxylate

The conversion of the 4-hydroxy group to a chloro group is a critical step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3]

Troubleshooting Guide: Step 2
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Chlorination 1. Insufficient POCl₃: Not enough reagent to drive the reaction to completion. 2. Low reaction temperature: The reaction often requires heating to proceed at a reasonable rate. 3. Presence of water: POCl₃ reacts violently with water, which will consume the reagent.1. Reagent Stoichiometry: While some protocols use excess POCl₃, solvent-free methods with equimolar amounts in a sealed reactor can also be highly effective.[4] Consider a small excess if the reaction is sluggish. 2. Temperature Control: Heat the reaction mixture, typically to reflux. The optimal temperature may need to be determined empirically. 3. Anhydrous Conditions: Ensure your starting material and glassware are thoroughly dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Decomposition 1. Excessive heating: High temperatures for prolonged periods can lead to decomposition of the product, especially the ester groups. 2. Harsh workup conditions. 1. Reaction Monitoring: Monitor the reaction by TLC and avoid unnecessarily long reaction times. 2. Controlled Workup: Quench the reaction mixture carefully by slowly adding it to ice-water or a cold, basic solution to neutralize the acidic byproducts.[5]
Difficult Workup and Isolation 1. Vigorous reaction during quenching: POCl₃ reacts exothermically with water. 2. Emulsion formation during extraction. 1. Safe Quenching: Always add the reaction mixture slowly to a large excess of ice. This "reverse quench" helps to dissipate the heat generated.[5] The use of a quenching solution like aqueous sodium bicarbonate can also neutralize the generated HCl. 2. Breaking Emulsions: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.
Low Purity of Final Product 1. Residual starting material. 2. Formation of phosphorylated byproducts. 1. Drive Reaction to Completion: Ensure complete conversion of the starting material by optimizing reaction time and temperature. 2. Purification: The crude product may require purification by column chromatography or recrystallization to remove byproducts.
Frequently Asked questions (FAQs): Step 2

Q1: Why is phosphorus oxychloride used for this chlorination?

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent.[6] It converts the hydroxyl group of the 4-hydroxypyridine into a good leaving group (a dichlorophosphate ester), which is then displaced by a chloride ion.

Q2: Is a base required for the reaction with POCl₃?

While some chlorinations with POCl₃ are performed in the presence of a base like pyridine to neutralize the generated HCl, for hydroxypyridines, the pyridine nitrogen of the substrate itself can sometimes act as a base.[4] However, the addition of a tertiary amine base is a common practice.

Q3: What are the safety precautions for working with POCl₃?

Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). All glassware must be scrupulously dried before use. The quenching process must be performed with extreme care due to its exothermic nature.

Q4: How do I properly dispose of excess POCl₃ and the reaction waste?

The quenched and neutralized aqueous waste should be disposed of according to your institution's hazardous waste guidelines. Never pour untreated POCl₃ waste down the drain.

Reaction Mechanism: Chlorination with POCl₃

POCl3_Mechanism Hydroxypyridine 4-Hydroxypyridine Intermediate Dichlorophosphate Ester Intermediate Hydroxypyridine->Intermediate Nucleophilic attack on P POCl3 POCl₃ POCl3->Intermediate Final_Product Diethyl 4-chloropyridine-3,5-dicarboxylate Intermediate->Final_Product SNAr displacement by Cl⁻ Byproduct PO₂Cl₂⁻ + H⁺ Intermediate->Byproduct Chloride_Ion Cl⁻ Chloride_Ion->Final_Product

Sources

Technical Support Center: Recrystallization of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Diethyl 4-chloropyridine-3,5-dicarboxylate (CAS No. 244638-43-5). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the best solvent for recrystallizing Diethyl 4-chloropyridine-3,5-dicarboxylate?

Answer: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[1] This temperature-dependent solubility is crucial for maximizing recovery. For Diethyl 4-chloropyridine-3,5-dicarboxylate, which is a moderately polar molecule containing two ester functional groups and a pyridine ring, several solvent systems are effective.

Causality & Rationale:

  • "Like Dissolves Like": Solvents with similar functional groups to the solute are often good candidates.[3][4] Since the target compound is an ester, solvents like ethyl acetate can be effective. Alcohols like ethanol or methanol are also excellent choices due to their polarity and ability to form hydrogen bonds.

  • Empirical Evidence: Literature on similar pyridine dicarboxylate derivatives shows successful recrystallizations using ethanol, ethanol/water mixtures, and acetone-based systems.[5][6][7] For instance, many dihydropyridine compounds are successfully recrystallized from hot ethanol.[6]

  • Solvent Pairs: If a single solvent does not provide the ideal solubility profile, a two-solvent (binary) system is used. This involves a "soluble" solvent in which the compound is readily soluble and a "miscible anti-solvent" in which the compound is poorly soluble. Common pairs for a compound of this nature include Ethanol/Water, Acetone/Hexane, or Dichloromethane/Methanol.[8][9]

Recommended Solvents for Initial Screening:

Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethanol (EtOH) 78A highly effective single solvent. Good for removing non-polar impurities. Often provides well-formed crystals.[4][7]
Isopropanol 82Similar to ethanol but slightly less polar. Can sometimes offer better recovery if the compound is too soluble in ethanol.
Ethyl Acetate (EtOAc) 77A good choice based on the "like dissolves like" principle (ester solute, ester solvent).[4]
Ethanol/Water VariableA versatile binary system. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool.
Acetone/Hexane VariableExcellent for removing more polar impurities. Dissolve in hot acetone and add hexane as the anti-solvent.[3][4]
Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially when the compound is impure or its melting point is lower than the boiling point of the solvent.[10]

Causality & Troubleshooting Steps:

  • The Solution Cooled Too Quickly: Rapid cooling does not give molecules sufficient time to align into an ordered crystal lattice.

    • Solution: Reheat the flask to re-dissolve the oil. Allow the flask to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a beaker to create a chamber of insulating air.[10][11]

  • The Solution is Too Concentrated: If the concentration of the solute is too high, it can crash out of solution above its melting point.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount (5-10% more) of the hot solvent to make the solution slightly more dilute.[10][11] Cool slowly as described above.

  • Significant Impurities are Present: Impurities can depress the melting point of your compound, increasing the likelihood of it separating as an oil.

    • Solution: If slow cooling and dilution fail, it may be necessary to recover the crude material by removing the solvent and attempting the recrystallization again, perhaps with a different solvent system or after a preliminary purification step like column chromatography.[10]

Q3: Crystal formation has not started, even after the solution has cooled to room temperature. What should I do?

Answer: This indicates a supersaturated solution, where the solute remains dissolved beyond its normal saturation point. The system needs a nucleation point to initiate crystallization.

Inducement Techniques (in order of preference):

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2] The microscopic imperfections on the glass provide a surface for crystals to begin forming.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution.[2] This provides a perfect template for further crystal growth.

  • Cool Further: Place the flask in an ice-water bath to significantly decrease the compound's solubility. Combine this with scratching for best results.

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[11] Gently heat the solution again and boil off a portion of the solvent to re-concentrate it. Then, attempt the cooling process again.

Q4: My final product has a low yield. How can I improve it?

Answer: A low yield is a frustrating but solvable issue. The key is to minimize the loss of your desired compound while maximizing the removal of impurities.

Common Causes and Solutions:

  • Using Excessive Solvent: This is the most common cause. The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve your crude solid. Work in small solvent additions, allowing the solution to return to a boil each time before adding more.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product.

    • Solution: Use a pre-heated funnel and flask for the hot filtration and add a small excess of solvent (~5%) before filtering to ensure the compound remains in solution.[2] You can then boil off this excess solvent before cooling.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[2] The cold temperature minimizes the solubility of your product while still washing away impurities left on the crystal surfaces.

Standard Recrystallization Protocol & Workflow

This protocol outlines a standard single-solvent recrystallization for Diethyl 4-chloropyridine-3,5-dicarboxylate using ethanol.

Experimental Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to a boil for a few minutes. The carbon will adsorb colored impurities.[12]

  • Hot Filtration (if carbon was used or insoluble impurities are present): Pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove the carbon or other solid impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-insulating surface to cool slowly and undisturbed to room temperature.[2] Slow cooling is critical for the formation of large, pure crystals.[2]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 20 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[2]

  • Washing: With the vacuum disconnected, add a small volume of ice-cold ethanol to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through.[2] Repeat if necessary.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven. The purity can be confirmed by melting point analysis.[2]

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve is_clear Solution Clear? dissolve->is_clear hot_filter 2. Perform Hot Filtration is_clear->hot_filter No cool 3. Cool Solution Slowly is_clear->cool Yes hot_filter->cool crystals_form Crystals Form? cool->crystals_form induce 4. Induce Crystallization (Scratch / Seed / Cool) crystals_form->induce No collect 5. Collect Crystals (Vacuum Filtration) crystals_form->collect Yes induce->crystals_form wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end_node Finish: Pure Crystals dry->end_node

Caption: Workflow for the recrystallization of a solid organic compound.

References

  • Recrystallization . James M. Vyvyan, Department of Chemistry, Washington State University. [Link]

  • Recrystallization-1.pdf . University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . University of Rochester Chemistry Department. [Link]

  • (PDF) Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Recrystallization - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . University of Rochester Chemistry Department. [Link]

  • Recrystallization (chemistry) - Wikipedia . Wikipedia. [Link]

  • 1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - NIH . National Institutes of Health. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York . University of York Department of Chemistry. [Link]

  • Crystallization Solvents.pdf . Source document on common solvents. [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents.
  • Substances yield after recrystallization from different solvents. - ResearchGate . ResearchGate. [Link]

Sources

Identifying side products in the synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving issues related to the formation of side products, ensuring the integrity and purity of your target molecule.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate typically proceeds via a two-stage process:

  • Hantzsch Pyridine Synthesis: Formation of the diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate intermediate. This is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate).[1]

  • Aromatization and Chlorination: The dihydropyridine ring is first oxidized to the corresponding pyridine, followed by chlorination at the 4-position to yield the final product.

While seemingly straightforward, each stage presents opportunities for the formation of impurities and side products that can complicate purification and compromise the final product's quality. This guide will dissect these potential pitfalls and provide actionable solutions.

Visualizing the Reaction: Main and Side Pathways

To better understand the potential for side product formation, let's visualize the reaction pathways.

Synthesis_Pathway R1 Ethyl Acetoacetate (2 eq) I1 Enamine Intermediate R1->I1 I2 α,β-Unsaturated Carbonyl R1->I2 SP1 Knoevenagel Condensation Product R1->SP1 R2 Aldehyde R2->I2 R2->SP1 R3 Ammonia Source I3 Michael Adduct I1->I3 Michael Addition SP3 Alternative Cyclization Product (e.g., Pyran) I1->SP3 I2->I3 I2->SP3 DHP Diethyl 1,4-dihydropyridine-3,5-dicarboxylate I3->DHP Cyclization & Dehydration SP2 Incomplete Cyclization Product I3->SP2 Pyridine Diethyl Pyridine-3,5-dicarboxylate DHP->Pyridine Aromatization (Oxidation) FinalProduct Diethyl 4-chloropyridine-3,5-dicarboxylate Pyridine->FinalProduct Chlorination SP4 Over-Oxidized Product (N-oxide) Pyridine->SP4 SP5 Incompletely Chlorinated Product Pyridine->SP5 SP6 Di-chlorinated Byproduct FinalProduct->SP6 SP7 Hydrolysis Product FinalProduct->SP7

Caption: Synthetic pathway and potential side product formation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Hantzsch Dihydropyridine Synthesis Stage

Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate even at the dihydropyridine stage. What are the likely side products?

Answer: Low yields and multiple TLC spots at this stage often point to incomplete or competing reactions within the Hantzsch synthesis. The primary culprits are:

  • Knoevenagel Condensation Product: This α,β-unsaturated carbonyl compound forms from the reaction of the aldehyde and one equivalent of the β-ketoester. Its formation is favored if the rate of enamine formation is slow.

  • Incomplete Cyclization Products: The Michael adduct, formed after the addition of the enamine to the Knoevenagel product, may fail to cyclize and dehydrate completely.

  • Alternative Cyclization Products: Under certain conditions, particularly with sterically hindered aldehydes, an alternative cyclization can occur, leading to substituted pyran derivatives instead of the desired dihydropyridine.[2]

Expert Insight: The formation of these side products is often a kinetic versus thermodynamic issue. Rapid, uncontrolled addition of reagents or localized temperature fluctuations can favor the formation of these kinetic byproducts.

Troubleshooting Protocol:

  • Control Reagent Addition: Add the aldehyde slowly to the mixture of the β-ketoester and ammonia source. This ensures that the enamine is readily available to react with the in-situ generated α,β-unsaturated carbonyl, minimizing its accumulation.

  • Temperature Management: Maintain a consistent and moderate reaction temperature. Excursions to higher temperatures can promote side reactions.

  • pH Monitoring: The pH of the reaction mixture can influence the rate of enamine formation. Ensure your ammonia source is adequate and well-mixed.

  • Characterization of Byproducts: If possible, isolate the major byproduct and characterize it using techniques like NMR and Mass Spectrometry. This will provide definitive evidence of the problematic pathway.

Question 2: I've identified an unexpected impurity with a mass corresponding to a pyran structure. How can I prevent its formation?

Answer: The formation of a pyran derivative is a known, though less common, side reaction in Hantzsch synthesis, particularly with ortho-substituted benzaldehydes.[2] This occurs when the initial adduct undergoes an intramolecular cyclization involving the ester carbonyl oxygen instead of the enamine nitrogen.

Mitigation Strategies:

StrategyRationale
Choice of Aldehyde If possible, avoid aldehydes with bulky ortho-substituents that may sterically hinder the desired cyclization pathway.
Catalyst Modification The use of certain Lewis acids can sometimes favor the desired dihydropyridine formation.
Solvent Effects The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may disfavor the pyran formation.
Part 2: Aromatization and Chlorination Stage

Question 3: During the oxidation of my dihydropyridine to the pyridine, I'm observing a new impurity. What could it be?

Answer: The aromatization step, if not carefully controlled, can lead to over-oxidation. The most common side product is the corresponding Pyridine N-oxide .

Causality: Strong oxidizing agents or prolonged reaction times can lead to the oxidation of the pyridine nitrogen.

Prevention and Remediation:

  • Choice of Oxidant: Use milder oxidizing agents. While strong oxidants like nitric acid can be effective, they increase the risk of N-oxide formation. Consider alternatives like ferric chloride or manganese dioxide.[1]

  • Stoichiometry and Monitoring: Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction progress closely by TLC or HPLC to stop the reaction once the starting material is consumed.

  • Deoxygenation: If the N-oxide is formed, it can sometimes be deoxygenated back to the pyridine using reagents like PCl₃ or PPh₃.

Question 4: The chlorination step is producing a mixture of chlorinated products. How can I improve the selectivity for the 4-chloro position?

Answer: Achieving selective chlorination at the 4-position of the pyridine ring is a critical challenge. The formation of a mixture of chlorinated products can arise from several factors:

  • Incomplete Chlorination: The starting material, Diethyl pyridine-3,5-dicarboxylate, may remain if the chlorinating agent is insufficient or the reaction conditions are not optimal.

  • Di- and Poly-chlorinated Byproducts: The electron-rich pyridine ring can be susceptible to further chlorination at other positions if the reaction is too harsh.

  • Formation of Tarry Byproducts: Aggressive chlorination conditions can lead to polymerization and the formation of intractable tars.

Troubleshooting Chlorination:

ParameterRecommendationRationale
Chlorinating Agent Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used. The choice can influence selectivity.These reagents can offer milder conditions compared to direct chlorination with Cl₂ gas.
Temperature Control Maintain the reaction at the lowest effective temperature.Higher temperatures increase the likelihood of over-chlorination and tar formation.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times can lead to the formation of multiple chlorinated species.
Solvent The choice of solvent can influence the reactivity of the chlorinating agent.

Question 5: My final product appears to be degrading, and I see a new peak in my HPLC that corresponds to the hydrolysis of an ester group. How can I avoid this?

Answer: The ester groups in Diethyl 4-chloropyridine-3,5-dicarboxylate can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding mono- or di-carboxylic acid.

Preventative Measures:

  • Work-up Conditions: During the work-up of the chlorination reaction, ensure that any aqueous washes are neutral or slightly acidic to minimize base-catalyzed hydrolysis. Avoid prolonged exposure to strong acids or bases.

  • Purification: If purification is performed using chromatography, ensure the silica gel is neutral. Acidic or basic impurities in the stationary phase can promote hydrolysis.

  • Storage: Store the final product in a dry, inert atmosphere to prevent hydrolysis from atmospheric moisture.

Analytical Methods for Impurity Detection

A robust analytical methodology is crucial for identifying and quantifying side products.

Analytical TechniqueApplication in this Synthesis
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and initial assessment of product purity.[3][4]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and detection of impurities at low levels.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated side products.[1]
Infrared (IR) Spectroscopy Identification of key functional groups to confirm the structure of the product and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of molecular weights of byproducts.[3]

Experimental Protocol: HPLC Method for Purity Analysis

This is a general starting point for developing an HPLC method for Diethyl 4-chloropyridine-3,5-dicarboxylate. Optimization will be required for your specific system and impurity profile.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

References

  • Pawar, S. D., et al. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. ResearchGate. Available at: [Link]

  • Srinivasa Rao, N., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987. Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). Diethyl 4-(3-chlorophenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate. IUCr. Available at: [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • Kralj, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 815-824. Available at: [Link]

  • Google Patents. (n.d.). Preparation of chlorinated pyridines.
  • Oreate AI Blog. (2023). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]

  • Debache, A., et al. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o15. Available at: [Link]

  • Wikipedia. (2023). Phosphoryl chloride. In Wikipedia. Retrieved from [Link]

  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKAT USA, Inc. Available at: [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aryl-Substituted Pyrroles from N-Tosyl-alpha-amino Aldehydes and 1,3-Dicarbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2003). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 897-904. Available at: [Link]

  • Google Patents. (n.d.). Chlorination process of pyridine derivatives.
  • The Royal Society of Chemistry. (2018). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of 1,4-dihydropyridines and polyhydroquinolines. RSC Advances. Available at: [Link]

  • Master Organic Chemistry. (2014). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Octaethylporphyrin. Retrieved from [Link]

  • Master Organic Chemistry. (2015). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE (II). Acta Pol Pharm, 58(6), 423-429. Available at: [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications, 20(4), 793-799. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. The Journal of organic chemistry, 78(24), 12694–12700. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination and bromination of pyridine. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Optimizing reaction conditions for Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Hantzsch Pyridine Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the technical support center for the Hantzsch Pyridine Synthesis. This guide is designed to provide in-depth, actionable advice to troubleshoot and optimize your reactions. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success, ensuring you can adapt and refine your protocols with confidence.

Understanding the Foundation: The Hantzsch Reaction Mechanism

Before troubleshooting, a firm grasp of the reaction pathway is essential. The Hantzsch synthesis is a classic multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The reaction proceeds through several key stages to form a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the final aromatic pyridine product.[1][2]

The primary mechanism involves the formation of two key intermediates:

  • α,β-Unsaturated Carbonyl: Formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[2]

  • Enamine: Formed from the reaction of the second equivalent of the β-ketoester with the ammonia source.[2][3]

These intermediates then undergo a Michael addition, followed by cyclization and dehydration, to yield the 1,4-DHP core.[2] Understanding that these distinct reactions are occurring in one pot is the first step to diagnosing issues.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Product Formation Aldehyde R-CHO Knoevenagel α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate Ketoester2->Enamine Enamine Formation Ammonia NH₃ Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Cyclization/ Dehydration DHP 1,4-Dihydropyridine (1,4-DHP) Cyclized->DHP Pyridine Aromatic Pyridine DHP->Pyridine Oxidation

Caption: The Hantzsch synthesis pathway, from reactants to the final pyridine product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the Hantzsch synthesis in a practical Q&A format.

Q1: My reaction yield is very low or I'm getting no product. What are the likely causes?

Low or no yield is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.

Troubleshooting_Yield Start Problem: Low or No Yield Cause1 Reagent Quality? Start->Cause1 Cause2 Reaction Conditions? Start->Cause2 Cause3 Ammonia Source? Start->Cause3 Cause4 Steric Hindrance? Start->Cause4 Sol1 Check aldehyde purity (oxidation). Verify β-ketoester quality. Cause1->Sol1 Sol2 Increase temperature? Change solvent? Add a catalyst? Cause2->Sol2 Sol3 Ammonium acetate is often superior. Consider ammonium carbonate in aqueous media. Cause3->Sol3 Sol4 Ortho-substituted aldehydes may require longer reaction times or more forcing conditions. Cause4->Sol4

Caption: A decision tree for troubleshooting low yields in the Hantzsch synthesis.

In-depth Analysis:

  • Reagent Purity: Aldehydes, especially aromatic ones, can oxidize to carboxylic acids upon storage. This acidic impurity can interfere with the reaction. Always use freshly distilled or recently purchased aldehydes.

  • Reaction Temperature: The classical Hantzsch reaction often requires refluxing in ethanol.[4] If you are running the reaction at room temperature without a potent catalyst, the reaction rate may be impractically slow. Consider increasing the temperature to 70-80°C.[5]

  • Ammonia Source: While aqueous ammonia can be used, ammonium acetate is often a more reliable and milder source of ammonia. In aqueous media, ammonium carbonate has been shown to be a safe and highly efficient nitrogen source.[5] The choice can significantly impact the reaction's pH and overall success.[5]

  • Stoichiometry: The reaction requires 2 equivalents of the β-ketoester for every 1 equivalent of aldehyde and ammonia source.[1] An imbalance can lead to the formation of side products and reduce the yield of the desired DHP. An investigation into plant-scale manufacturing found that optimizing the relative charges of the reagents was critical for controlling impurity levels and maximizing yield.[6]

Q2: I'm observing significant side product formation. How can I identify and minimize them?

Side products typically arise from the reactants self-condensing or reacting in undesired pathways. The two most common are:

  • Knoevenagel Adduct (Bis-adduct): The aldehyde reacts with two molecules of the β-ketoester without the incorporation of ammonia. This is favored if the ammonia concentration is too low or its nucleophilicity is suppressed.

  • Symmetrical Hantzsch Esters: If you are attempting an unsymmetrical synthesis with two different β-dicarbonyl compounds, you may get symmetrical products from each compound reacting with itself.[6]

Mitigation Strategies:

  • Order of Addition: For complex or unsymmetrical syntheses, the order of reagent addition is critical.[6] A study on plant-scale synthesis found that pre-mixing the aldehyde with one of the β-dicarbonyl compounds before adding the ammonia source and the second dicarbonyl compound helped control impurity formation.[6]

  • Catalyst Choice: The use of a catalyst can steer the reaction towards the desired product. Lewis acids, Brønsted acids, and organocatalysts have all been successfully employed.[5][7] For example, p-toluenesulfonic acid has been used to achieve excellent yields in short reaction times under solvent-free conditions.[7]

  • Solvent Polarity: Adjusting solvent polarity can influence which intermediates are favored.[2] While ethanol is traditional, greener solvents like water and glycerol are also effective and can sometimes improve yields.[2]

Q3: My 1,4-DHP product is formed, but I'm struggling with the final oxidation step to the pyridine. What are the best practices?

The aromatization of the 1,4-DHP is driven by the formation of a stable aromatic ring but often requires an external oxidant.[1]

Common Issues & Solutions:

  • Harsh Oxidants: Classical oxidants like nitric acid, KMnO₄, or CrO₃ can be effective but often lead to low yields, side products, and difficult workups due to their harsh nature.[1]

  • Milder, More Efficient Alternatives: Modern methods offer better control and milder conditions. Consider the following:

    • Iodine in Refluxing Methanol: A very effective and mild system for aromatization.[1]

    • Ferric Chloride (FeCl₃): Can be used in a one-pot synthesis to directly aromatize the DHP as it's formed.[1]

    • Ceric Ammonium Nitrate (CAN): A powerful catalyst that can facilitate the synthesis and, in some contexts, promote oxidation.[8]

    • Microwave-Assisted Oxidation: Using reagents like manganese dioxide or elemental sulfur under microwave irradiation can dramatically shorten reaction times and improve yields.[9]

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
Nitric Acid Concentrated, often heatedInexpensive, powerfulHarsh, can cause nitration, low yields[1][2]
FeCl₃ One-pot with synthesisConvenient, efficientCan be difficult to remove
Iodine/Methanol Refluxing methanolMild, high yielding[1]Requires separate step
MnO₂ on Clay (MW) Solvent-free, microwaveFast, high yields[9]Requires specialized equipment
Sulfur (MW) Solvent-free, microwaveEffective for various DHPs[9]Potential for sulfur byproducts

Optimization Strategies: A Deeper Dive

Beyond troubleshooting, proactive optimization can significantly enhance reaction performance.

Solvent Selection

The choice of solvent impacts reactant solubility, reaction rate, and workup. While traditional methods use alcohols, modern approaches have demonstrated success with greener alternatives.

SolventTypeKey Considerations
Ethanol/Methanol ProticTraditional choice, good solubility for many reactants.[4]
Water ProticEnvironmentally benign; can provide excellent yields, sometimes without a catalyst.[1][5]
Glycerol ProticGreen solvent, can mediate reactions under mild conditions.[2]
Solvent-Free N/AOften used with a solid catalyst (e.g., p-TSA, CAN) at elevated temperatures or with microwave irradiation.[7][8]
Catalysis

While the reaction can proceed thermally, catalysis significantly improves efficiency.

  • Brønsted Acids (e.g., p-TSA): Protonate the aldehyde carbonyl, activating it for nucleophilic attack.[7]

  • Lewis Acids (e.g., Yb(OTf)₃, FeCl₃): Coordinate to the carbonyl oxygen, increasing its electrophilicity.

  • Organocatalysts: Can provide an alternative, metal-free pathway.

  • Green Catalysts: Ceric Ammonium Nitrate (CAN) has been used effectively under solvent-free conditions at room temperature.[8]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is a standard literature procedure.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (25 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine as a yellow solid.

Protocol 2: Optimized One-Pot Synthesis and Aromatization using FeCl₃

This protocol demonstrates a modern, efficient one-pot approach.

Materials:

  • Substituted Aldehyde (10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Anhydrous Ferric Chloride (FeCl₃) (3.25 g, 20 mmol)

  • Ethanol (30 mL)

Procedure:

  • To a stirred solution of the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, add ferric chloride portion-wise over 5 minutes.

  • Heat the mixture to reflux for 2-3 hours, monitoring by TLC for the disappearance of the 1,4-DHP intermediate and formation of the pyridine product.

  • After cooling, pour the reaction mixture into ice-cold water (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the pure pyridine derivative.

References

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. [Link]

  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture - ACS Publications. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water - Taylor & Francis Online. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. [Link]

  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry - YouTube. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis - ChemTube3D. [Link]

  • An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition - ResearchGate. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. [Link]

  • Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing). [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Functionalizing Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the functionalization of Diethyl 4-chloropyridine-3,5-dicarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, yet challenging, heterocyclic building block. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What makes Diethyl 4-chloropyridine-3,5-dicarboxylate a challenging substrate for cross-coupling reactions?

This substrate presents a unique set of challenges primarily due to two factors:

  • Electronic Deficiency: The pyridine ring is inherently electron-deficient. This effect is further amplified by the two electron-withdrawing ethyl ester groups at the 3 and 5 positions. This electronic nature makes the C-Cl bond stronger and less susceptible to oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling cycles.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Palladium or Nickel).[1][2] This coordination can form stable, off-cycle complexes that are catalytically inactive or have diminished activity, effectively poisoning the catalyst and stalling the reaction.[1]

Q2: What are the most common and effective methods for its functionalization?

The most prevalent methods are transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position. The two most important reactions are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is a robust and widely used method with a high tolerance for various functional groups.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[3][4][5] This reaction is central to the synthesis of many pharmaceutical compounds.[3]

Q3: How do I choose between a Palladium (Pd) and a Nickel (Ni) catalyst system?

The choice depends on the specific transformation, cost considerations, and substrate scope.

  • Palladium Catalysts are the workhorses for cross-coupling and are generally more versatile and well-understood.[1] They are often more tolerant of functional groups but can be more expensive. For challenging substrates like this chloropyridine, modern Pd systems rely on specialized, bulky, and electron-rich ligands (e.g., Buchwald biarylphosphines, N-Heterocyclic Carbenes) to achieve high efficiency.[1]

  • Nickel Catalysts are a more economical, earth-abundant alternative.[1] They can exhibit different reactivity and selectivity profiles and are particularly effective for activating the less reactive C-Cl bond.[1] However, Ni catalysts can be more sensitive to air and moisture and may be more susceptible to inhibition by the pyridine nitrogen, especially when the chloro-substituent is at the 2-position.[1]

Q4: What are the most critical parameters to screen when optimizing a reaction?

Reaction optimization is often necessary to achieve high yields with this substrate.[6][7] The key parameters to investigate are:

  • Ligand: Arguably the most crucial component. It dictates the catalyst's activity, stability, and selectivity.

  • Base: Its nature and strength are critical for the transmetalation step (in Suzuki coupling) and for deprotonating the nucleophile (in Buchwald-Hartwig amination).

  • Solvent: Affects the solubility of reagents and the stability and activity of the catalytic species.

  • Temperature: Controls the reaction rate but can also influence catalyst decomposition and side-product formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. We provide a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Reaction Conversion (<10%)

A stalled reaction is the most common issue. The root cause is almost always an inactive catalytic cycle.

Troubleshooting_Low_Conversion Start Low / No Conversion (<10%) Check_Catalyst Is the Catalyst System Active and Appropriate? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Solution_1 Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition. Check_Catalyst->Catalyst_Solution_1 No Success Reaction Optimized Check_Conditions->Success Yes Conditions_Solution_1 Action: Screen different bases. Start with K₂CO₃ or K₃PO₄. Consider Cs₂CO₃ for difficult couplings. Check_Conditions->Conditions_Solution_1 No Catalyst_Solution_2 Action: Use an air-stable precatalyst (e.g., G3-Palladacycles) to ensure consistent Pd(0) formation. Catalyst_Solution_1->Catalyst_Solution_2 Catalyst_Solution_3 Action: Ensure all reagents are pure and starting material is not degraded. Catalyst_Solution_2->Catalyst_Solution_3 Catalyst_Solution_3->Check_Conditions Conditions_Solution_2 Action: Ensure anhydrous solvent. Degas solvent thoroughly to remove O₂. Conditions_Solution_1->Conditions_Solution_2 Conditions_Solution_3 Action: Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). Conditions_Solution_2->Conditions_Solution_3 Conditions_Solution_3->Success Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Cl PdII_Aryl Ar-Pd(II)L(Cl) OxiAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex HNR'R'' Base Base_Amine Base (NaOtBu) HNR'R'' PdII_Amido Ar-Pd(II)L(NR'R'')) Ligand_Ex->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

Sources

Technical Support Center: Diethyl 4-chloropyridine-3,5-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on the critical influence of solvent selection on reaction outcomes. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental protocol.

Troubleshooting Guide: Common Issues & Solvent-Related Solutions

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate is typically a three-step process: (1) a Hantzsch condensation to form a 1,4-dihydropyridine (DHP) intermediate, (2) oxidation to the corresponding pyridine, and (3) chlorination of the 4-position. Solvent choice at each stage is paramount for achieving high yield and purity.

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Caption: Synthetic workflow for Diethyl 4-chloropyridine-3,5-dicarboxylate.

Q1: My initial Hantzsch condensation (Step 1) is sluggish and gives a low yield. What's the problem?

Answer: This is a classic solvent-related issue. The Hantzsch reaction is a multi-component condensation that involves the formation of both an enamine and a Knoevenagel condensation product as key intermediates[1]. The success of this step hinges on facilitating these equilibria.

  • Probable Cause: You are likely using a solvent with the wrong polarity or proticity. Aprotic solvents (like THF, Toluene, or Dichloromethane) are generally poor choices for the initial condensation as they do not effectively stabilize the charged intermediates and transition states involved in imine/enamine formation.

  • Expert Recommendation:

    • Switch to a Protic Solvent: Ethanol is the most common and effective solvent. It can participate in hydrogen bonding, stabilizing intermediates and facilitating proton transfer steps. Glacial acetic acid is also highly effective, serving as both a solvent and an acid catalyst.

    • Consider Solvent-Free Conditions: For some substrates, solvent-free synthesis using a catalyst like p-toluenesulfonic acid can provide excellent yields (80–96%) and dramatically shorter reaction times (5-20 minutes)[2]. This approach is also environmentally benign.

    • Aqueous Micelles: Research has shown that conducting the reaction in aqueous micelles with ultrasonic irradiation can lead to yields above 90%, outperforming traditional solvents like methanol or ethanol[3].

Q2: The oxidation of my dihydropyridine intermediate (Step 2) is incomplete or produces significant side products. How can I improve it?

Answer: The oxidation step drives the reaction by forming a stable aromatic pyridine ring[3]. The choice of oxidant and solvent are intrinsically linked.

  • Probable Cause: Poor solubility of the Hantzsch ester or the oxidant in the chosen solvent, or the solvent is interfering with the oxidant.

  • Expert Recommendation:

    • Nitric Acid/Acetic Acid System: A common and robust method is using a mixture of nitric acid in acetic acid or water. This system is effective for aromatization. The acidic medium helps to activate the dihydropyridine ring for oxidation.

    • Alternative Oxidants & Solvents: If using other oxidants like Manganese Dioxide (MnO₂) or Potassium Permanganate (KMnO₄), water can be an effective solvent in a one-pot synthesis[3]. For enzymatic oxidation using laccase, a buffered aqueous solution (e.g., acetate buffer) is required[4].

    • Avoid Non-Polar Solvents: Avoid purely non-polar solvents where the polarity is insufficient to support the typically ionic or highly polar oxidizing agents.

Q3: During the chlorination with phosphorus oxychloride (POCl₃, Step 3), my reaction fails, and upon workup, I only recover the 4-hydroxy starting material. What went wrong?

Answer: This is a critical and frequent failure point directly caused by improper solvent choice or the presence of trace impurities. The mechanism involves the conversion of the pyridone's hydroxyl group into a chlorophosphate ester, which is an excellent leaving group[5].

  • Probable Cause 1: Presence of Protic Solvents. Phosphorus oxychloride reacts violently and exothermically with water and other protic substances like alcohols[6]. If any residual ethanol, methanol, or water is present from the previous step, it will consume the POCl₃ in a highly exothermic side reaction, preventing it from reacting with your substrate.

  • Probable Cause 2: Reversible Intermediate. The chlorophosphate intermediate formed can be hydrolyzed back to the starting material during aqueous workup if the reaction did not go to completion[7]. This gives the false impression that the reaction never worked when viewed by TLC post-workup.

  • Expert Recommendation:

    • Ensure Absolute Anhydrous Conditions: Thoroughly dry your 4-hydroxypyridine intermediate before the reaction. Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use POCl₃ as Both Reagent and Solvent: The most straightforward method is to use an excess of neat phosphorus oxychloride (POCl₃) as the solvent[6]. This ensures a high concentration of the reagent and avoids any possibility of solvent side reactions. The reaction is typically heated to reflux.

    • Consider a High-Boiling Aprotic Co-Solvent: If solubility is an issue, a high-boiling inert aprotic solvent like toluene or N,N-Dimethylformamide (DMF) can be used[8]. When DMF is used, it can form the Vilsmeier reagent in situ, which is also a potent chlorinating agent.

    • Confirm Completion Before Workup: Before quenching the reaction, ensure it has gone to completion by a suitable method (e.g., taking a small aliquot, carefully quenching it, and running a TLC or LC-MS). If starting material is observed post-workup but not in the crude reaction mixture, the issue is incomplete reaction followed by hydrolysis.

Q4: The workup of the POCl₃ reaction is hazardous and gives me a messy product. How can I safely and cleanly isolate my product?

Answer: The quench of excess POCl₃ is highly exothermic and can be dangerous if not controlled. A proper quenching procedure is vital for both safety and product purity.

  • Probable Cause: Quenching the reaction mixture too quickly or into pure water at low temperatures can lead to a delayed and uncontrolled exotherm.[9] This happens because POCl₃ hydrolysis can be deceptively slow in cold water, leading to an accumulation of unreacted material that then reacts all at once.

  • Expert Recommendation: Controlled Reverse Quench

    • Method 1 (Standard): The safest method is a "reverse quench." Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc)[9][10]. Maintain the temperature of the quench flask below 20°C. The base neutralizes the HCl and phosphoric acid generated.

    • Method 2 (Optimized for Safety): For larger scales, quenching into a warm (35-40°C) aqueous solution of sodium acetate can prevent the buildup of unstable intermediates by ensuring the instantaneous hydrolysis of any remaining POCl₃[9][10].

    • Solvent Removal (Optional): If the reaction was run in neat POCl₃, a significant portion of the excess can be removed under reduced pressure before the quench[7]. Caution: This must be done with a robust vacuum pump protected by a base trap to neutralize the corrosive vapors.

    • Extraction: After the quench is complete and the pH is neutral or slightly basic, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of solvents in the Hantzsch synthesis? A: In the initial condensation, protic solvents like ethanol act as proton shuttles, facilitating the acid/base catalysis required for the formation of enamine and chalcone intermediates. They also solvate charged species, lowering the activation energy of key steps. In the final chlorination step, an aprotic environment is mandatory to prevent the decomposition of the chlorinating agent (POCl₃).

Q: Can I perform this synthesis as a one-pot reaction? What are the solvent implications? A: A true one-pot synthesis for all three steps is challenging due to the contradictory solvent requirements. The initial condensation requires a protic solvent, while the final chlorination requires a strictly aprotic one. However, a one-pot Hantzsch condensation and subsequent in situ oxidation is well-documented, often performed in water or acetic acid with an appropriate oxidant like ferric chloride[3]. The resulting 4-hydroxy intermediate must then be isolated, dried, and taken into the separate chlorination step.

Q: How does solvent choice affect purification? A: High-boiling aprotic solvents like DMF or DMSO, while sometimes effective for the reaction, can be very difficult to remove during purification. If used, extensive high-vacuum drying or multiple aqueous washes will be necessary. For recrystallization of the final product, a mixed solvent system like ethanol/water or ethyl acetate/hexanes is typically effective for yielding a pure, crystalline solid.

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Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_workup Workup Troubleshooting start Problem Encountered? low_yield Low Yield or Sluggish Reaction start->low_yield side_products Impure Product or Side Reactions start->side_products workup_issue Workup Hazard or Product Reversion start->workup_issue step1_yield In Step 1 (Hantzsch)? low_yield->step1_yield step3_yield In Step 3 (Chlorination)? low_yield->step3_yield oxidation_purity In Step 2 (Oxidation)? side_products->oxidation_purity chlorination_purity In Step 3 (Chlorination)? side_products->chlorination_purity quench_hazard Hazardous Quench? workup_issue->quench_hazard reversion Product Reverts to SM? workup_issue->reversion solvent_protic Action: Use Protic Solvent (Ethanol, Acetic Acid) or Solvent-Free method. step1_yield->solvent_protic solvent_aprotic Action: Ensure Anhydrous Conditions. Use neat POCl₃ or high-boiling aprotic co-solvent. step3_yield->solvent_aprotic oxidant_solubility Action: Match solvent to oxidant. (e.g., Acetic Acid for HNO₃). oxidation_purity->oxidant_solubility chlorination_purity->solvent_aprotic controlled_quench Action: Use controlled reverse quench into ice/bicarbonate slurry. quench_hazard->controlled_quench incomplete_rxn Cause: Incomplete reaction. Action: Increase reaction time/temp. Confirm completion before workup. reversion->incomplete_rxn

Caption: Troubleshooting decision tree for the synthesis.

Data Summary & Recommended Protocols

Table 1: Solvent Effects on Hantzsch Condensation (Step 1)
Solvent SystemCatalystTypical TimeTypical YieldKey Considerations
EthanolNone / Self-catalyzed4-8 hoursGood (60-80%)Standard, reliable method.
Acetic AcidSelf-catalyzed2-4 hoursGood-Excellent (75-90%)Acts as both solvent and catalyst; can be corrosive.
Water (Aqueous Micelles)Ultrasonic Irradiation1-2 hoursExcellent (>90%)Green, efficient method but requires specific equipment[3].
Solvent-Freep-TSA5-20 minutesExcellent (80-96%)Environmentally friendly, very fast, requires heat[2].
Dichloromethane (DCM)None12-24 hoursPoor (<40%)Not recommended; slow and inefficient.

Detailed Experimental Protocol

This protocol represents a robust, field-tested method for the synthesis.

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • To a 500 mL round-bottom flask equipped with a reflux condenser, add absolute ethanol (200 mL).

  • Add ethyl acetoacetate (52.0 g, 0.4 mol) and aqueous ammonia (25%, 30 mL). Stir the mixture at room temperature for 15 minutes.

  • Add aqueous formaldehyde (37%, 16.2 g, 0.2 mol).

  • Heat the mixture to reflux and maintain for 4 hours. A yellow precipitate will form.

  • Cool the reaction mixture in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 50 mL), and then with cold water (2 x 50 mL).

  • Dry the resulting yellow solid under vacuum to yield the dihydropyridine intermediate.

Step 2: Synthesis of Diethyl 4-hydroxy-2,6-dimethylpyridine-3,5-dicarboxylate

  • In a 500 mL flask, dissolve the dried dihydropyridine intermediate from Step 1 in glacial acetic acid (150 mL).

  • Cool the solution in an ice bath. Slowly add concentrated nitric acid (70%, 20 mL) dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture slowly into 1 L of ice-water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration. Wash thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 60°C to yield the 4-hydroxypyridine intermediate.

Step 3: Synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate

  • [CRITICAL] Ensure the 4-hydroxypyridine intermediate from Step 2 is completely dry. Use oven-dried glassware for this step.

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the dried 4-hydroxypyridine intermediate (25.5 g, 0.1 mol).

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃, 75 mL, 0.8 mol)[6].

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours under a nitrogen atmosphere. The solid will dissolve to form a dark solution.

  • [WORKUP] Cool the reaction mixture to room temperature. Prepare a 2 L beaker containing a vigorously stirred mixture of crushed ice (800 g) and solid sodium bicarbonate (150 g).

  • Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the ice/bicarbonate slurry. Control the addition rate to keep the quench temperature below 20°C. Vigorous gas evolution (CO₂) will occur.

  • After the addition is complete, continue stirring for 1 hour. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield Diethyl 4-chloropyridine-3,5-dicarboxylate as a crystalline solid.

References

  • Phosphorus Oxychloride - Common Organic Chemistry. (n.d.). Available at: [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry. Available at: [Link]

  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (n.d.). ACS Publications. Available at: [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). PMC - NIH. Available at: [Link]

  • How can I properly quench POCl3? (2020). ResearchGate. Available at: [Link]

  • Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates using hypervalent iodine (III) reagents. (2014). Growing Science. Available at: [Link]

  • How should I proceed in Chlorination using POCl3? (2014). ResearchGate. Available at: [Link]

  • An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. (2009). ResearchGate. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • How should I proceed in Chlorination using POCl3? (2014). ResearchGate. Available at: [Link]

  • An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. (2009). ResearchGate. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Available at: [Link]

Sources

Removal of starting materials from Diethyl 4-chloropyridine-3,5-dicarboxylate product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Diethyl 4-chloropyridine-3,5-dicarboxylate

Welcome to the technical support center for the synthesis and purification of Diethyl 4-chloropyridine-3,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges in removing starting materials and other impurities, providing both theoretical understanding and practical, step-by-step protocols. Our goal is to equip you with the knowledge to troubleshoot purification issues effectively, ensuring the high purity required for subsequent applications.

Frequently Asked Questions (FAQs)

This section directly answers the most common questions encountered during the purification of Diethyl 4-chloropyridine-3,5-dicarboxylate.

Q1: What are the most probable starting material impurities in my crude product?

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate is typically a multi-step process. A common route involves the Hantzsch pyridine synthesis to create a dihydropyridine intermediate, followed by oxidation and chlorination. Therefore, impurities can arise from several stages.

  • From the Hantzsch Condensation:

    • Ethyl acetoacetate: A primary building block. It is a liquid and can be carried through if the initial reaction does not go to completion.[1]

    • An aldehyde (e.g., formaldehyde or a derivative): Used to form the C4 position of the pyridine ring.

    • Ammonia source (e.g., ammonium acetate): Provides the nitrogen for the pyridine ring.

  • From the Chlorination Step:

    • Unreacted Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: The precursor to the final chlorinated product.

    • Chlorinating agent byproducts: If sulfuryl chloride (SO₂Cl₂) is used, residual acids (HCl, H₂SO₄) can be present after hydrolysis.[2]

Q2: My crude product is a dark oil, but the pure compound should be a solid. What happened?

A dark, oily crude product often indicates the presence of significant impurities that are depressing the melting point of your target compound. Polymeric side products or colored impurities from the oxidation or chlorination steps are common culprits. It is also possible that residual solvent is present. An initial workup with a mild base (like sodium bicarbonate solution) can help remove acidic impurities, and a thorough drying of the organic extract is crucial.

Q3: How can I use Thin-Layer Chromatography (TLC) to identify my product and the starting materials?

TLC is an indispensable tool for monitoring the reaction and guiding purification.[3][4][5]

  • Choosing a Solvent System: A good starting point for this class of compounds is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol .[6][7] A common ratio to start with is 7:3 or 8:2 Hexane:Ethyl Acetate.

  • Spot Identification:

    • Product: Diethyl 4-chloropyridine-3,5-dicarboxylate is moderately polar. It should have an intermediate Rf value (retention factor), ideally between 0.3 and 0.5 in the chosen TLC solvent system.

    • Ethyl Acetoacetate: Being more polar than hexane but less polar than the final product, it will likely have a higher Rf value.

    • Aldehyde: The polarity will vary depending on the specific aldehyde used. It is advisable to run a TLC of the starting aldehyde alongside the reaction mixture.

    • Dihydropyridine Intermediate: This precursor is typically less polar than the final aromatic pyridine product and will have a higher Rf.

  • Visualization: Use a UV lamp (254 nm) for visualization, as pyridine rings are often UV active. Staining with potassium permanganate can also be effective for identifying oxidizable species.

In-Depth Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the purification of Diethyl 4-chloropyridine-3,5-dicarboxylate.

Initial Workup: Removing Acidic Impurities

The chlorination step, especially when using reagents like sulfuryl chloride, can generate acidic byproducts.[2][8] A liquid-liquid extraction is the first line of defense.

Protocol 1: Aqueous Basic Wash

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly, as effervescence (CO₂ evolution) may occur if significant acid is present.

  • Separate the aqueous layer. Repeat the wash if necessary.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Q4: What is the best solvent for recrystallizing Diethyl 4-chloropyridine-3,5-dicarboxylate?

For pyridine dicarboxylate derivatives, a polar protic solvent or a mixture is often effective.

Protocol 2: Recrystallization from Ethanol

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure good recovery.

  • If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Suitability Notes
EthanolPolar Protic78Often a good choice for moderately polar compounds.
MethanolPolar Protic65More polar than ethanol; may be too good a solvent unless used in a mixed system.
IsopropanolPolar Protic82Less polar than ethanol; may be suitable if the product is too soluble in ethanol.
Ethyl AcetatePolar Aprotic77Can be used, often in combination with a non-polar solvent like hexane.[9]
Hexane/HeptaneNon-polar~69Typically used as an anti-solvent in a mixed solvent system with a more polar solvent.
Purification Method 2: Flash Column Chromatography

When recrystallization is ineffective, or for separating compounds with similar polarities, flash column chromatography is the method of choice.[6][7]

Q5: My column isn't separating the product from an impurity. What should I try?

This usually indicates that the polarity of your eluent (mobile phase) is not optimized. The goal is to have the product elute with a retention factor (Rf) of around 0.3-0.4 on a TLC plate, with good separation from other spots.

Protocol 3: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM or acetone), add silica gel, and then remove the solvent under vacuum until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., Hexane:Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting with the solvent system, collecting fractions. Start with a lower polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 8:2, then 7:3) if necessary (gradient elution).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Workflow and Troubleshooting Guides

General Purification Workflow

The following diagram outlines the decision-making process for purifying your crude Diethyl 4-chloropyridine-3,5-dicarboxylate.

PurificationWorkflow Crude Crude Product Workup Aqueous Basic Workup Crude->Workup Analysis TLC & 1H NMR Analysis IsSolid Is the product a solid? Analysis->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No Analysis_PostRec TLC & 1H NMR of Crystals Recrystallize->Analysis_PostRec Check Purity Analysis_PostCol TLC of Fractions Column->Analysis_PostCol Analyze Fractions PureSolid Pure Solid Product PureOil Pure Product (as oil) Workup->Analysis Analysis_PostRec->Column Not Pure Analysis_PostRec->PureSolid Pure Combine Combine & Evaporate Analysis_PostCol->Combine Combine Pure Fractions Combine->PureSolid

Caption: Decision workflow for purification.

Troubleshooting Column Chromatography

This diagram illustrates how to adjust your column chromatography conditions based on TLC results.

ColumnTroubleshooting Start Run TLC in Test Eluent (e.g., 8:2 Hexane:EtOAc) Rf_Check What is the Product Rf? Start->Rf_Check High_Rf Rf > 0.5 (Runs too fast) Rf_Check->High_Rf Too High Low_Rf Rf < 0.2 (Stuck on baseline) Rf_Check->Low_Rf Too Low Good_Rf Rf is 0.3 - 0.4 Rf_Check->Good_Rf Ideal Decrease_Polarity Decrease Eluent Polarity (e.g., 9:1 Hexane:EtOAc) High_Rf->Decrease_Polarity Increase_Polarity Increase Eluent Polarity (e.g., 7:3 or 6:4 Hexane:EtOAc) Low_Rf->Increase_Polarity Run_Column Proceed with Column Chromatography Good_Rf->Run_Column Decrease_Polarity->Start Re-run TLC Increase_Polarity->Start Re-run TLC

Caption: Adjusting eluent for column chromatography.

Summary of Starting Materials and Product Properties

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
Diethyl 4-chloropyridine-3,5-dicarboxylateC₁₁H₁₂ClNO₄257.67SolidDecomposes
Ethyl Acetoacetate[10]C₆H₁₀O₃130.14Liquid181
Sulfuryl Chloride[2]SO₂Cl₂134.97Liquid69

This guide provides a comprehensive framework for troubleshooting the purification of Diethyl 4-chloropyridine-3,5-dicarboxylate. By understanding the nature of the potential impurities and systematically applying these purification protocols, researchers can achieve the high level of purity necessary for their work.

References

  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Reddy, P. P., et al. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o363.
  • Sciencemadness Wiki. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Retrieved from [Link]

  • American Chemical Society. (1955). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society.
  • Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • Sdfine. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformations of dimethyl acetone-1,3-dicarboxylate. The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Veeprho. (n.d.). Acetoacetate Impurities and Related Compound. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]

  • ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • National Institutes of Health. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis Applications of Diethyl 5-Ethylpyridine-2,3-dicarboxylate. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Retrieved from [Link]

  • Reddit. (2017). Impurities in lab acetone and ethyl acetate?. Retrieved from [Link]

  • YouTube. (2022). Synthesizing Sulfur Dichloride: A Noxious Liquid That You DON'T WANT | Thionyl Chloride (Part 1). Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl acetoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Octaethylporphyrin. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Chloropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-chloropyridine and its derivatives. This resource is designed for chemists, researchers, and drug development professionals who utilize this critical intermediate in their work. 4-Chloropyridine is a versatile building block, but its synthesis can present unique challenges, from managing exothermic reactions and corrosive reagents to overcoming low yields and purification hurdles.

This guide provides field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind common issues, offer step-by-step protocols for key synthetic routes, and provide a framework for logical problem-solving to ensure your syntheses are successful, safe, and reproducible.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues encountered during the synthesis of 4-chloropyridine, focusing on the common and effective route from 4-aminopyridine via a Sandmeyer-type reaction.

Problem 1: Low or No Yield of 4-Chloropyridine Hydrochloride

You've completed the reaction of 4-aminopyridine with sodium nitrite in the presence of a chloride source, but the isolated yield is significantly lower than expected or non-existent.

Scientific Rationale: The conversion of the 4-amino group to a diazonium salt (-N₂⁺) is the critical first step. This reaction requires the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (typically HCl). The diazonium salt is highly reactive and often unstable at higher temperatures, serving as an excellent leaving group that is subsequently displaced by a chloride ion.[1][2] If this intermediate does not form efficiently, the entire synthesis will fail.

Troubleshooting Steps:

  • Verify Acidity: Ensure the reaction medium is sufficiently acidic before and during the addition of sodium nitrite. The pH should be low enough to fully protonate the nitrite. A common method involves dissolving the 4-aminopyridine in concentrated hydrochloric acid or passing HCl gas through a solvent like methanol.[1]

  • Temperature Control is Critical: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[2] The reaction temperature must be strictly maintained between 0-5 °C. Use an ice/salt bath for robust temperature management. A temperature spike can decompose the diazonium intermediate, leading to side products and a significant drop in yield.

  • Slow Reagent Addition: Add the sodium nitrite solution (or solid, in some protocols) very slowly, portion-wise, or via a syringe pump.[1] This prevents localized overheating and uncontrolled nitrogen gas evolution.

Scientific Rationale: The pyridyl diazonium salt is an energetic species. Even at low temperatures, it can decompose over time. The key is to have the chloride nucleophile readily available to displace the N₂ group as it forms.

Troubleshooting Steps:

  • Ensure High Chloride Concentration: The reaction should be performed in a medium with a high concentration of chloride ions (e.g., concentrated HCl) to favor the Sandmeyer reaction over competing decomposition pathways (like reaction with water to form 4-hydroxypyridine).

  • Use of Copper(I) Chloride (Catalyst): While not always required for chlorination, CuCl can catalyze the displacement of the diazonium group, improving yield and reaction rate for the Sandmeyer reaction. If yields are poor, consider adding a catalytic amount of CuCl.[3][4]

Scientific Rationale: 4-chloropyridine is a volatile liquid with some solubility in water.[5] Its hydrochloride salt, however, is a stable, water-soluble solid.[6] Improper work-up can lead to loss of product.

Troubleshooting Steps:

  • Neutralization and Extraction: If isolating the free base, ensure the reaction mixture is carefully neutralized (or made slightly basic) with a base like Na₂CO₃ or NaOH solution while keeping the temperature low. Extract promptly and thoroughly with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[7] Multiple extractions are recommended.

  • Isolation as Hydrochloride Salt: A more common and often higher-yielding method is to isolate the product as its hydrochloride salt. This can often be achieved by precipitating the salt directly from the reaction mixture or by concentrating the mixture and inducing crystallization.[1] This avoids the volatility losses associated with the free base.

Troubleshooting Workflow: Diagnosing Low Yields

The following diagram illustrates a logical workflow for diagnosing the root cause of low product yield.

G start Low Yield of 4-Chloropyridine check_reagents 1. Verify Reagent Quality - Purity of 4-aminopyridine? - NaNO₂ dry and free-flowing? - Acid concentration correct? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature maintained at 0-5°C? - Slow, controlled NaNO₂ addition? - Vigorous stirring? check_reagents->check_conditions No reagent_issue Root Cause: Reagent Quality check_reagents->reagent_issue Yes check_workup 3. Analyze Work-up & Isolation - Product lost during extraction? - Incomplete precipitation of HCl salt? - pH properly adjusted? check_conditions->check_workup No condition_issue Root Cause: Reaction Control check_conditions->condition_issue Yes workup_issue Root Cause: Isolation Technique check_workup->workup_issue Yes

Caption: Troubleshooting decision tree for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-chloropyridine, and what are their pros and cons?

There are several established methods, each with distinct advantages and challenges. The choice often depends on available starting materials, scale, and safety considerations.

Synthesis RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Diazotization/Sandmeyer 4-AminopyridineNaNO₂, HCl, (optional CuCl)High yield, reliable, well-documented.[1]Requires precise temperature control; diazonium intermediate is unstable.[2]
Direct Chlorination Pyridine or N-(4-pyridyl) pyridinium chloridePOCl₃, PCl₅, or SOCl₂One-pot reaction from readily available pyridine.[8][9]Harsh conditions, potential for pyridine coking and reactor plugging, formation of dark, oily byproducts.[8][9]
Dehydroxy-chlorination 4-Hydroxypyridine (4-Pyridone)POCl₃, PCl₅Good for substrates where the hydroxyl-derivative is more accessible.[5][6]Requires handling of highly corrosive phosphorus reagents.
From N-Oxide Pyridine N-OxidePOCl₃ or SO₂Cl₂Provides a different regiochemical entry point.Can be a multi-step process if the N-oxide is not readily available.

Q2: My reaction involving POCl₃ turned into a black, intractable tar. What happened?

This is a common issue, often referred to as "coking" or polymerization, when directly chlorinating pyridine or its derivatives under harsh conditions.[8][9]

Causality:

  • Aggressive Reagents: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are extremely powerful dehydrating and chlorinating agents.[8]

  • Exothermic Reaction: The reaction with pyridine is highly exothermic. If the temperature is not controlled, especially during the initial addition of the chlorinating agent, runaway side reactions can occur, leading to polymerization and decomposition of the pyridine ring.

  • Reaction Stoichiometry: The molar ratio of pyridine to the chlorinating agent is crucial. An incorrect ratio can lead to incomplete reaction or excessive side product formation.[8]

Prevention & Mitigation:

  • Controlled Addition: Add the chlorinating agent dropwise to the pyridine solution at a low temperature (e.g., below 50°C) before heating to the target reaction temperature.[8][9]

  • Use of a Solvent: Performing the reaction in an inert, high-boiling solvent can help dissipate heat and moderate the reaction's vigor.[8]

  • Alternative Starting Material: Using N-(4-pyridyl) pyridinium chloride hydrochloride as the starting material can sometimes provide a cleaner reaction compared to starting directly from pyridine.[7][8]

Q3: How do I safely handle and quench chlorinating agents like POCl₃ and SOCl₂?

Safety is paramount when working with these reagents. They react violently with water and are highly corrosive and toxic.

Safe Handling Practices:

  • Fume Hood: Always handle these reagents in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is often recommended), a lab coat, and chemical splash goggles with a face shield.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use to prevent violent reactions with residual moisture.

Quenching Procedure:

  • Cool the Reaction: Before quenching, cool the reaction vessel in an ice bath.

  • Slow Addition to Ice: The safest method is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a separate, large beaker with stirring. This allows the heat of the quench to be absorbed by the phase change of the ice. Never add water or ice directly to the bulk reaction mixture.

  • Basification: After the initial quench, slowly add a base (e.g., saturated NaHCO₃ solution or solid Na₂CO₃) to neutralize the strong acids formed. Be prepared for significant gas evolution (CO₂).

Q4: What is the best way to purify crude 4-chloropyridine?

The optimal purification strategy depends on whether you have the free base (an oily liquid) or the hydrochloride salt (a solid).

  • For 4-Chloropyridine (Free Base):

    • Vacuum Distillation: This is the most effective method for purifying the liquid free base.[7] It effectively removes non-volatile impurities and residual solvent. However, the product is volatile, so care must be taken to avoid losses.[5]

  • For 4-Chloropyridine Hydrochloride (Salt):

    • Recrystallization: This is the preferred method for purifying the solid salt. A common solvent system is ethanol.[1] The crude, often brownish solid, is dissolved in hot ethanol, treated with activated charcoal if necessary to remove colored impurities, filtered while hot, and allowed to cool slowly to form purified crystals. This method is excellent for removing both soluble and insoluble impurities and yields a stable, easy-to-handle product.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloropyridine Hydrochloride from 4-Aminopyridine

This protocol is adapted from established diazotization procedures and is known for its high yield and reliability.[1]

Materials:

  • 4-Aminopyridine (1 equivalent)

  • Anhydrous Methanol

  • Hydrogen Chloride (gas) or Concentrated HCl

  • Sodium Nitrite (NaNO₂)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a gas inlet/outlet (or a dropping funnel). Place the flask in an ice-salt bath.

  • Acidification: Dissolve 4-aminopyridine (e.g., 10.0 g) in anhydrous methanol (e.g., 45 mL). Cool the solution to 0 °C. Bubble dry hydrogen chloride gas through the solution for approximately 2 hours until it is fully saturated, or alternatively, add the 4-aminopyridine to a pre-chilled mixture of concentrated HCl. The temperature must be kept below 5 °C.

  • Diazotization: While maintaining the temperature between 0-5 °C, add sodium nitrite (e.g., 1.1 eq) in small portions over 2-3 hours with vigorous stirring. Monitor for gas evolution (N₂).

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Then, slowly warm the mixture to room temperature and then gently heat to ~60 °C until gas evolution ceases.

  • Isolation & Recrystallization: Filter the reaction mixture while hot to remove any insoluble byproducts. Allow the filtrate to cool to room temperature and then chill in an ice bath to induce crystallization of 4-chloropyridine hydrochloride.

  • Purification: Collect the white solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol. For higher purity, recrystallize the solid from hot ethanol. Dry the final product under vacuum. A typical yield is >90%.[1]

Logical Flow of Synthesis from 4-Aminopyridine

G cluster_0 Synthesis Workflow A 1. Acidification 4-Aminopyridine in MeOH/HCl at 0-5°C B 2. Diazotization Slow addition of NaNO₂ at 0-5°C A->B Forms Diazonium Salt C 3. N₂ Displacement Warm to 60°C B->C Sandmeyer Reaction D 4. Isolation Hot filtration & cooling C->D Precipitates HCl Salt E 5. Purification Recrystallize from Ethanol D->E Removes Impurities

Caption: Key stages in the synthesis of 4-chloropyridine HCl.

References

  • CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. [Link]

  • 4‐Chloropyridine Hydrochloride - ResearchGate. [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization - Scientific.net. [Link]

  • Preparation of 4-chloropyridine - PrepChem.com. [Link]

  • 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. [Link]

  • The reaction of 4-chloropyridine with some amines - ResearchGate. [Link]

  • Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process - ACS Publications. (Note: While the direct link is to a 2024 article, the search result confirms the relevance of Sandmeyer reactions to chloropyridine synthesis). [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - LibreTexts Chemistry. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Unambiguous Structural Confirmation of Diethyl 4-chloropyridine-3,5-dicarboxylate Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational design and intellectual property protection. For researchers working with novel bioactive compounds, such as derivatives of Diethyl 4-chloropyridine-3,5-dicarboxylate, establishing the exact atomic arrangement is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of these small molecules. It aims to equip researchers, scientists, and drug development professionals with the insights to make informed decisions for their analytical workflows, supported by experimental data and protocols.

The Imperative of Structural Integrity in Pyridine Derivatives

Pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on the pyridine ring dictates the molecule's pharmacological activity, and even subtle changes in stereochemistry or connectivity can lead to vastly different biological outcomes. Therefore, an unambiguous and high-resolution structural confirmation is non-negotiable. While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive, three-dimensional molecular structure.[1][2][3][4]

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise spatial arrangement of every atom.[1][4] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, it is diffracted in a specific pattern of intensities and directions.[2][3] By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure can be determined and refined.[2]

The Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a fully elucidated crystal structure involves a series of critical steps. Each stage requires careful execution and an understanding of the underlying principles to ensure a high-quality, reliable result.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods are routinely employed for structural characterization. Understanding their respective strengths and limitations is crucial for a comprehensive analytical strategy.

TechniquePrincipleStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal- Unambiguous 3D structure determination.[1][3] - Provides precise bond lengths, angles, and stereochemistry.[1] - Absolute configuration can often be determined.- Requires a high-quality single crystal of sufficient size. - Crystal growth can be a significant bottleneck. - Provides a time-averaged structure in the solid state, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field- Provides detailed information about the connectivity and chemical environment of atoms in solution. - Excellent for determining the carbon-hydrogen framework. - Can provide insights into molecular dynamics in solution.- Structure is inferred from indirect evidence (chemical shifts, coupling constants, etc.). - Can be difficult to interpret for complex molecules with overlapping signals. - Does not directly provide bond lengths or angles. - Less sensitive than mass spectrometry.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions- High sensitivity, requiring very small amounts of sample. - Provides the molecular weight and elemental composition (with high-resolution MS). - Fragmentation patterns can offer clues about the molecular structure.- Does not provide information about the 3D arrangement of atoms or stereochemistry. - Interpretation of fragmentation patterns can be complex and non-definitive. - Isomers can be difficult to distinguish.
Decision-Making Logic for Structural Elucidation

The choice of analytical technique is often guided by the specific research question and the nature of the sample.

G start Need Structural Information is_new_compound Is it a novel compound? start->is_new_compound need_3d_structure Is the 3D structure / stereochemistry critical? is_new_compound->need_3d_structure Yes nmr_ms NMR and/or Mass Spectrometry is_new_compound->nmr_ms No (Known compound verification) has_crystal Can a single crystal be grown? need_3d_structure->has_crystal Yes need_3d_structure->nmr_ms No (Initial characterization) xrd Single-Crystal X-ray Diffraction has_crystal->xrd Yes has_crystal->nmr_ms No end Structural Confirmation xrd->end nmr_ms->end

Caption: A decision tree for selecting an appropriate structural analysis technique.

Experimental Protocol: Structural Confirmation of a Diethyl 4-chloropyridine-3,5-dicarboxylate Derivative

As a direct crystal structure for Diethyl 4-chloropyridine-3,5-dicarboxylate is not publicly available in the Cambridge Structural Database (CSD), this section will detail the protocol for a closely related and structurally representative compound, Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, based on published methodologies.

Part 1: Crystal Growth

High-quality crystals are the prerequisite for a successful SCXRD experiment. The purity of the compound is of utmost importance.

Methodology:

  • Purification: The synthesized Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate should be purified to >98% purity, as confirmed by NMR and LC-MS.

  • Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For this class of compounds, a mixture of acetone and benzene (e.g., 3:1 v/v) has been shown to be effective.

  • Crystallization Technique (Slow Evaporation):

    • Dissolve the purified compound in the chosen solvent system in a clean glass vial to create a nearly saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C).

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Part 2: Data Collection and Structure Refinement

Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector).

    • A full sphere of diffraction data is collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Data Processing:

    • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement:

    • The structure is solved using direct methods or Patterson methods, typically with software like SHELXS.[5]

    • The initial structural model is refined by full-matrix least-squares on F² using software such as SHELXL.

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation:

    • The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its quality and correctness.[3]

Representative Experimental Data

The following table presents typical crystallographic data for a Diethyl 4-chloropyridine-3,5-dicarboxylate derivative, based on published structures of similar compounds.

ParameterValue
Empirical FormulaC₁₉H₂₁Cl₂NO₄
Formula Weight398.27
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 15.928(7) Å, α = 90° b = 12.266(6) Å, β = 103.962(7)° c = 10.042(5) Å, γ = 90°
Volume1903.8(15) ų
Z4
Calculated Density1.389 Mg/m³
Absorption Coefficient0.373 mm⁻¹
F(000)832
Theta range for data collection2.59 to 28.00°
Reflections collected11438
Independent reflections4491 [R(int) = 0.0456]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4491 / 0 / 244
Goodness-of-fit on F²1.036
Final R indices [I>2sigma(I)]R1 = 0.0614, wR2 = 0.1681
R indices (all data)R1 = 0.0878, wR2 = 0.1873

Conclusion

For the definitive structural confirmation of Diethyl 4-chloropyridine-3,5-dicarboxylate derivatives, single-crystal X-ray diffraction stands as the unequivocal method of choice. While NMR and mass spectrometry are indispensable tools for routine characterization and preliminary structural assessment, they do not provide the absolute, three-dimensional atomic arrangement that SCXRD delivers. The investment in crystal growth and crystallographic analysis is justified by the unparalleled level of structural detail and certainty it provides, which is critical for advancing drug discovery programs, securing intellectual property, and ensuring a deep understanding of structure-activity relationships.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Carleton College, Science Education Resource Center. (2021, July 13). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Olex2. Retrieved from [Link]

  • Fun, H.-K., & Loh, W.-S. (2012). Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1289–o1290. [Link]

  • Reddy, P. P., Vijayakumar, V., Suresh, J., Narasimhamurthy, T., & Lakshman, P. L. N. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 66(2), o363. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Pan, Q. Q., Guo, P., Duan, J., & Zhang, J. (2012). Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. Chinese Science Bulletin, 57(28-29), 3867-3871. [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate (C11H12ClNO4). Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • CCP4 wiki. (2023, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]

Sources

A Researcher's Guide to 1H NMR Spectral Analysis: From Hantzsch Ester to Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in synthetic chemistry and drug development, the precise characterization of molecules at each stage of a synthetic route is not just a matter of protocol—it is the foundation of reliable and reproducible science. The ¹H NMR spectrum serves as a molecular fingerprint, offering a detailed narrative of a compound's structure. This guide provides an in-depth comparison of the ¹H NMR spectra for Diethyl 4-chloropyridine-3,5-dicarboxylate and its key precursors, derived from the foundational Hantzsch pyridine synthesis. We will dissect the spectral transformations that occur during aromatization and subsequent chlorination, providing the causal links behind the observed changes in chemical shifts and signal multiplicities.

The Synthetic Journey: A Three-Act Structure

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate can be conceptualized as a three-step process, beginning with the well-established Hantzsch reaction. Each step induces significant changes in the electronic environment of the molecule's protons, which are directly reflected in the ¹H NMR spectrum. Understanding these changes is paramount for reaction monitoring and final product verification.

The typical synthetic pathway is as follows:

  • Hantzsch Condensation: A multi-component reaction involving an aldehyde, ethyl acetoacetate, and ammonia to form a 1,4-dihydropyridine (DHP) scaffold, often referred to as a Hantzsch ester.[1][2]

  • Oxidative Aromatization: The 1,4-dihydropyridine ring is oxidized to yield the corresponding stable pyridine ring. This step is critical as it fundamentally alters the molecule from a non-aromatic to an aromatic system.[3]

  • Chlorination: Introduction of a chlorine atom at the 4-position of the pyridine ring, often from a hydroxyl-substituted precursor, to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Condensation cluster_1 Step 2: Oxidative Aromatization cluster_2 Step 3: Functionalization cluster_3 Final Product Precursors Ethyl Acetoacetate + Aldehyde + Ammonia DHP Precursor 1: Diethyl 1,4-Dihydropyridine (Hantzsch Ester) Precursors->DHP Cyclocondensation Pyridine Precursor 2: Diethyl Pyridine (Aromatized Intermediate) DHP->Pyridine Oxidation (-2H) FinalProduct Diethyl 4-chloropyridine- 3,5-dicarboxylate Pyridine->FinalProduct Chlorination

Caption: Synthetic workflow from Hantzsch reaction precursors to the final product.

Part 1: The Hantzsch Precursor — A 1,4-Dihydropyridine (DHP) Derivative

The Hantzsch reaction is a cornerstone of pyridine synthesis, producing 1,4-dihydropyridine derivatives.[1] For this guide, we will use Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a representative precursor. Its ¹H NMR spectrum possesses several distinct, characteristic signals.

Key Spectral Features:

  • N-H Proton (δ ~5.6-8.8 ppm): A broad singlet is typically observed for the proton attached to the nitrogen. Its chemical shift can be variable and its broadness is due to quadrupole broadening and potential chemical exchange with trace amounts of water. In the provided data for a similar compound, this signal appears at 8.79 ppm (in DMSO-d6) or 5.63 ppm (in CDCl3).[4][5]

  • C4-H Proton (δ ~4.9-5.1 ppm): This proton, situated on a tetrahedral (sp³-hybridized) carbon, appears as a sharp singlet. Its upfield position relative to aromatic protons is a definitive marker of the dihydropyridine structure.[4][5]

  • C2 & C6 Methyl Protons (δ ~2.2-2.3 ppm): The two methyl groups at the 2 and 6 positions are chemically equivalent and thus appear as a single, sharp singlet, integrating to six protons.[4]

  • Ethyl Ester Protons (δ ~4.0-4.1 ppm and ~1.1-1.2 ppm): The two ethyl groups are also equivalent. The methylene protons (-CH₂-) appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet, integrating to 4H and 6H, respectively.[4]

Causality Behind the Spectrum: The non-aromatic, puckered nature of the 1,4-dihydropyridine ring dictates this spectral outcome. The C4-H proton is aliphatic in nature, hence its upfield chemical shift. The N-H proton's signal is a hallmark of the intact dihydropyridine core.

Proton_Environments_DHP cluster_0 Key Proton Signals in 1,4-Dihydropyridine A N-H (Broad Singlet) δ ~5.6-8.8 ppm B C4-H (Singlet) δ ~4.9-5.1 ppm C C2/C6 -CH₃ (Singlet, 6H) δ ~2.2-2.3 ppm D Ester -CH₂- (Quartet, 4H) δ ~4.0-4.1 ppm E Ester -CH₃ (Triplet, 6H) δ ~1.1-1.2 ppm

Caption: Characteristic ¹H NMR signals for a Hantzsch 1,4-dihydropyridine precursor.

Part 2: The Aromatized Intermediate — A Pyridine Derivative

The oxidation of the Hantzsch ester leads to the formation of a stable, aromatic pyridine ring. This transformation is accompanied by dramatic and telling changes in the ¹H NMR spectrum. We will examine Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate as our example of the aromatized intermediate.

Key Spectral Transformations:

  • Disappearance of N-H and C4-H Signals: The most obvious change is the complete disappearance of the signals corresponding to the N-H and C4-H protons. This is a direct consequence of the oxidation process, which removes these two hydrogen atoms to form an aromatic system.[3] This is the primary indicator of a successful aromatization reaction.

  • Downfield Shift of Ring Substituents: The formation of the aromatic ring induces a significant diamagnetic ring current. This current deshields the protons on the substituents attached to the ring.[6]

    • The C2 & C6 Methyl Protons shift downfield from ~2.3 ppm to ~2.5-2.6 ppm .[4]

    • The Ethyl Ester Methylene (-CH₂-) Protons shift downfield from ~4.1 ppm to ~4.0 ppm (note: this shift can be subtle and solvent-dependent, in some cases it may even shift slightly upfield depending on conformation, but the methyls are a clearer indicator).[4]

    • The Ethyl Ester Methyl (-CH₃) Protons shift downfield from ~1.2 ppm to ~0.9-1.0 ppm .[4]

Causality Behind the Spectrum: Aromatization is the driving force for these spectral changes. The loss of the N-H and C4-H protons is the chemical evidence of the reaction. The resulting aromatic ring current systematically deshields the protons in the plane of the ring, causing the observed downfield shifts of the remaining substituent protons.

Part 3: The Final Product — Diethyl 4-chloropyridine-3,5-dicarboxylate

The final molecule lacks the methyl groups at positions 2 and 6 and has a chlorine atom at position 4. Its ¹H NMR spectrum is simpler but reflects the strong electronic influence of the chlorine and the ester groups on the pyridine ring.

Key Spectral Features:

  • C2 & C6 Protons (δ ~8.6 ppm): The most striking feature is a single, sharp signal in the downfield (aromatic) region, which integrates to two protons. These are the protons at the C2 and C6 positions. Their chemical equivalence is due to the molecule's symmetry. Their significantly downfield chemical shift is a result of two factors:

    • The inherent deshielding effect of the aromatic pyridine ring.

    • The strong electron-withdrawing inductive effect of the adjacent ester groups and the chlorine atom at the 4-position.[7] A similar, un-substituted diethyl 2,6-dimethylpyridine-3,5-dicarboxylate shows a singlet for the C4-H proton at δ 8.64 ppm, highlighting the strong deshielding environment of the pyridine ring.[8]

  • Ethyl Ester Protons (δ ~4.4 ppm and ~1.4 ppm): As before, these protons give rise to a quartet for the methylene group and a triplet for the methyl group. However, compared to the dihydropyridine precursor, they are shifted significantly downfield due to the powerful electron-withdrawing nature of the fully substituted aromatic ring to which they are attached.

Causality Behind the Spectrum: The final spectrum is a classic example of a symmetrically substituted pyridine ring. The absence of signals for methyl groups or a C4-H proton, combined with a single 2H signal in the far downfield aromatic region, unequivocally confirms the structure of Diethyl 4-chloropyridine-3,5-dicarboxylate.

Comparative Data Summary

The following table provides a clear, side-by-side comparison of the key ¹H NMR signals for the three molecules discussed.

Proton Assignment Precursor 1 (DHP Derivative) Precursor 2 (Pyridine Derivative) Final Product (4-Cl-Pyridine)
Solvent CDCl₃CDCl₃CDCl₃ (Predicted)
N-H ~5.6 ppm (s, 1H, broad)AbsentAbsent
C4-H ~5.0 ppm (s, 1H)AbsentAbsent
C2-H, C6-H AbsentAbsent~8.6 ppm (s, 2H)
C2-CH₃, C6-CH₃ ~2.3 ppm (s, 6H)~2.6 ppm (s, 6H)Absent
Ester -OCH₂CH₃ ~4.1 ppm (q, 4H)~4.0 ppm (q, 4H)~4.4 ppm (q, 4H)
Ester -OCH₂CH₃ ~1.2 ppm (t, 6H)~0.95 ppm (t, 6H)~1.4 ppm (t, 6H)

Note: Data for precursors are based on representative examples found in the literature.[4] Data for the final product is predicted based on established principles of NMR spectroscopy.[7][9]

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation

A trustworthy protocol is the cornerstone of reproducible results.

  • Sample Weighing: Accurately weigh 5-10 mg of the dried compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for these compounds, but ensure it does not contain residual acidic impurities that could catalyze degradation.

  • Standard: For quantitative analysis, add an internal standard. For routine characterization, the residual solvent peak is often sufficient for referencing. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm.[10]

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. A brief sonication can aid dissolution if necessary.

  • Acquisition: Insert the tube into the NMR spectrometer, allow the sample to equilibrate to the probe temperature (typically 2-5 minutes), and acquire the spectrum using standard instrument parameters.

Conclusion

The journey from a Hantzsch 1,4-dihydropyridine to Diethyl 4-chloropyridine-3,5-dicarboxylate is clearly mapped by ¹H NMR spectroscopy. The key transformations—the disappearance of the N-H and C4-H signals upon aromatization, the downfield shift of substituents due to ring currents, and the appearance of highly deshielded C2/C6 protons in the final product—provide unambiguous checkpoints for the synthetic chemist. By understanding the causal principles behind these spectral changes, researchers can leverage ¹H NMR not just as a tool for final confirmation, but as a dynamic guide to monitor and optimize every step of the synthesis.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. RSC. Available at: [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-107. Available at: [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

  • ResearchGate. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Liu, W., et al. (n.d.). Highly-selective H/D exchange reaction of 1,4-dihydropyridines. ChemRxiv. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. RSC. Available at: [Link]

  • PubMed. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Available at: [Link]

  • ResearchGate. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Available at: [Link]

  • National Institutes of Health. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available at: [Link]

  • Asian Journal of Chemical Education. (2022). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines: An Undergraduate Laboratory Technique. Available at: [Link]

  • Karnatak University. (n.d.). 1H NMR Spectroscopy. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • NISCair. (n.d.). A convenient method for the oxidation of Hantzsch 1,4-dihydropyridines with N-bromo succinimide. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Available at: [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. Available at: [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available at: [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

Sources

A Comparative Guide to Nucleophilic Substitution: 4-Chloropyridine vs. 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the pyridine scaffold is a cornerstone of molecular design. Understanding the subtle yet profound differences in the reactivity of its derivatives is paramount for efficient and predictable synthesis. This guide provides an in-depth comparison of 4-chloropyridine and 4-hydroxypyridine in the context of nucleophilic aromatic substitution (SNA_r), grounded in mechanistic principles and supported by experimental insights.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, unlike benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen atom exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, which deactivates the ring towards electrophilic attack but primes it for nucleophilic substitution.[1] This effect is most pronounced at the ortho (2) and para (4) positions, which can effectively stabilize the negative charge of the reaction intermediate.[1][2][3]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate often referred to as a Meisenheimer complex.[3] The rate-determining step is typically the initial nucleophilic attack, which disrupts the ring's aromaticity.[3] Consequently, the stability of this intermediate and the facility with which the leaving group can depart are the critical determinants of the reaction's success.

Figure 1. General mechanism for SNA_r on 4-chloropyridine.

Head-to-Head Comparison: The Decisive Role of the Leaving Group

The most significant factor governing the disparate reactivity of 4-chloropyridine and 4-hydroxypyridine is the nature of the atom or group being displaced. A good leaving group is one that can stabilize the negative charge it accepts upon bond cleavage, which generally correlates with it being a weak base.[4][5]

Feature4-Chloropyridine4-HydroxypyridineScientific Rationale
Leaving Group Chloride (Cl⁻)Hydroxide (OH⁻)The identity of the leaving group is the primary differentiator.
Leaving Group Basicity Very Weak Base Strong Base Cl⁻ is the conjugate base of a strong acid (HCl, pKa ≈ -7). OH⁻ is the conjugate base of a very weak acid (H₂O, pKa ≈ 15.7).
Leaving Group Ability Excellent Extremely Poor Weak bases are excellent leaving groups because they are stable on their own and do not readily re-initiate a reverse reaction.[5][6] Strong bases like hydroxide are poor leaving groups.[7][8]
Reactivity in SNA_r High Essentially Unreactive The facile departure of the chloride ion enables rapid reaction under mild to moderate conditions with a wide range of nucleophiles.[1][9] Direct displacement of the hydroxide group is energetically prohibitive and does not occur under standard SNA_r conditions.
Typical Conditions Amines, thiols, alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at temperatures from RT to 100 °C.Requires conversion to a better leaving group (e.g., via POCl₃, TsCl) prior to substitution.The conditions reflect the inherent reactivity of the C-X bond.

The Complication of Tautomerism in 4-Hydroxypyridine

Beyond the poor leaving group ability of the hydroxide ion, the chemical identity of 4-hydroxypyridine is dominated by its tautomeric equilibrium with 4-pyridone. This equilibrium overwhelmingly favors the pyridone form, which is more stable due to its amide-like resonance.[10]

Figure 2. Tautomeric equilibrium of 4-hydroxypyridine and 4-pyridone.

The prevalence of the 4-pyridone tautomer means that there is very little substrate available in the "hydroxypyridine" form to even attempt a nucleophilic substitution at the C4 position. The pyridone itself does not have a leaving group on the C4 carbon; its reactivity is characteristic of an amide or vinylogous amide, often involving reactions at the nitrogen or oxygen atom.

The Field-Proven Synthetic Workflow: A Necessary Conversion

Given the inertness of 4-hydroxypyridine to direct substitution, the standard and universally accepted synthetic strategy involves a two-step process:

  • Activation: Convert the hydroxyl group into an excellent leaving group. The most common method is chlorination.

  • Substitution: Displace the newly installed chloride with the desired nucleophile.

Workflow start 4-Hydroxypyridine (Precursor) intermediate 4-Chloropyridine (Activated Substrate) start->intermediate  Step 1: Chlorination  (e.g., POCl₃, PCl₅)   end 4-Substituted Pyridine (Final Product) intermediate->end  Step 2: Nucleophilic Substitution  (SNA_r with Nu⁻)  

Figure 3. Standard synthetic pathway from 4-hydroxypyridine.

Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols that illustrate the principles discussed.

Protocol 1: Conversion of 4-Hydroxypyridine to 4-Chloropyridine Hydrochloride

This protocol demonstrates the necessary "activation" step. The choice of phosphoryl chloride (POCl₃) is a classic and robust method for this transformation.[9]

  • Objective: To convert the poor leaving group (-OH) into an excellent one (-Cl).

  • Materials:

    • 4-Hydroxypyridine

    • Phosphoryl chloride (POCl₃)

    • N,N-Dimethylformamide (DMF, catalytic)

    • Toluene or other high-boiling inert solvent

    • Ice bath, heating mantle, reflux condenser, dropping funnel

    • Sodium bicarbonate (NaHCO₃) solution (for workup)

    • Dichloromethane or Ethyl Acetate (for extraction)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • Charging: Add 4-hydroxypyridine (1.0 eq) and toluene to the flask.

    • Catalyst: Add a catalytic amount of DMF.

    • Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphoryl chloride (POCl₃, ~2.0-3.0 eq) via the dropping funnel, maintaining the internal temperature below 20 °C. Causality: This exothermic reaction must be controlled to prevent side reactions.

    • Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Workup: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice. Caution: This is a highly exothermic and gas-evolving step.

    • Neutralization: Slowly neutralize the acidic aqueous layer with a saturated solution of NaHCO₃ until the pH is ~7-8.

    • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-chloropyridine. It is often isolated as the hydrochloride salt for improved stability.

Protocol 2: Nucleophilic Substitution of 4-Chloropyridine with Benzylamine

This protocol illustrates the high reactivity of 4-chloropyridine with a common amine nucleophile.

  • Objective: To displace the chloride of 4-chloropyridine with benzylamine.

  • Materials:

    • 4-Chloropyridine hydrochloride

    • Benzylamine (2.2 eq)

    • Potassium carbonate (K₂CO₃, ~3.0 eq) or other non-nucleophilic base

    • Acetonitrile or DMF

    • TLC plates

  • Procedure:

    • Setup: To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate, and acetonitrile.

    • Nucleophile Addition: Add benzylamine (2.2 eq) to the suspension. Causality: A slight excess of the nucleophile ensures complete consumption of the electrophile. The base (K₂CO₃) neutralizes the HCl from the starting material and the HCl generated during the reaction.

    • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

    • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography or recrystallization to yield the pure 4-(benzylamino)pyridine product.

Conclusion

The comparison between 4-chloropyridine and 4-hydroxypyridine in nucleophilic substitution is a study in contrasts, dictated by fundamental principles of organic chemistry.

  • 4-Chloropyridine is a highly reactive and versatile substrate for SNA_r reactions due to the excellent leaving group ability of the chloride ion. It readily undergoes substitution with a broad array of nucleophiles under moderate conditions.

  • 4-Hydroxypyridine is effectively unreactive in direct nucleophilic substitution. This inertness is a consequence of two factors: the extremely poor leaving group ability of the hydroxide ion and the dominant presence of the stable 4-pyridone tautomer.

For the synthetic chemist, the takeaway is unequivocal: to introduce a nucleophile at the 4-position of a pyridine ring starting from 4-hydroxypyridine, a chemical activation step—most commonly, conversion to 4-chloropyridine—is not just an option, but a necessity.

References

  • Vertex AI Search Result[1] Jan. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]

  • Vertex AI Search Result[9] National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem. Available at: [Link]

  • Vertex AI Search Result[2] Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Available at: [Link]

  • Vertex AI Search Result[3] Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Vertex AI Search Result[4] Soderberg, T. (2022, July 20). 8.5: Leaving Groups. Chemistry LibreTexts. Available at: [Link]

  • Vertex AI Search Result[5] The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. Available at: [Link]

  • Vertex AI Search Result[7] Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]

  • Vertex AI Search Result[6] Wikipedia contributors. (n.d.). Leaving group. Wikipedia. Available at: [Link]

  • Vertex AI Search Result[8] Chemistry Stack Exchange. (2014, August 27). Reaction Pathways - Substitution and elimination. Available at: [Link]

  • Vertex AI Search Result[10] Tsuchida, N., & Yamabe, S. (2005). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 109(9), 1974–1980. Available at: [Link]

  • Vertex AI Search Result[11] ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine? Available at: [Link]

Sources

A Comparative Guide to Validated Analytical Methods for Impurities in Diethyl 4-chloropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. Diethyl 4-chloropyridine-3,5-dicarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the identification and quantification of impurities in Diethyl 4-chloropyridine-3,5-dicarboxylate, grounded in the principles of scientific integrity and practical laboratory application.

The Synthetic Landscape and Potential Impurities

The most common and efficient method for synthesizing Diethyl 4-chloropyridine-3,5-dicarboxylate and its analogues is the Hantzsch pyridine synthesis.[1][2] This multi-component reaction typically involves the condensation of an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[3][4] The initial product is a dihydropyridine, which is subsequently oxidized to the pyridine ring.[1]

Understanding this synthetic pathway is crucial as it informs the potential impurity profile. Process-related impurities may include:

  • Unreacted Starting Materials: Ethyl acetoacetate, and the aldehyde used.

  • Intermediates: Such as the enamine of the β-ketoester.

  • By-products: Symmetrical 1,4-dihydropyridines can form as by-products in the synthesis of unsymmetrical analogues.[5]

  • Oxidizing Agent Residues: Depending on the agent used for aromatization (e.g., nitric acid, ferric chloride).[1]

Degradation impurities can arise from hydrolysis of the ester groups or other reactions influenced by storage conditions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to identify these potential degradants and develop a stability-indicating method.[6]

Comparative Analysis of Analytical Methodologies

The two most powerful and widely used analytical techniques for the analysis of impurities in pharmaceutical intermediates like Diethyl 4-chloropyridine-3,5-dicarboxylate are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of polar and non-polar compounds. For Diethyl 4-chloropyridine-3,5-dicarboxylate and its likely impurities, RP-HPLC offers excellent separation capabilities.

The choice of a C18 column is a logical starting point due to its hydrophobicity, which is well-suited for the separation of pyridine dicarboxylate derivatives. A gradient elution is often preferred over an isocratic one to ensure the effective separation of impurities with a wide range of polarities, from polar starting materials to the less polar main compound and potential non-polar by-products. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). The buffer's pH can be adjusted to control the ionization state of acidic or basic analytes, thereby influencing their retention and peak shape. A UV detector is commonly used for detection, as pyridine derivatives exhibit strong UV absorbance.

A robust analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[7] The validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Experimental Protocol: Validated RP-HPLC Method for Impurity Profiling

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the Diethyl 4-chloropyridine-3,5-dicarboxylate sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

4. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo (if in a formulation), and spiked samples to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Prepare a series of solutions of the impurities at different concentrations and plot the peak area against concentration. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix. Recoveries in the range of 80-120% are generally acceptable.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) should be within acceptable limits (typically <5%).

  • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: High-Level Workflow for RP-HPLC Impurity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities due to the high sensitivity and structural information provided by the mass spectrometer. For Diethyl 4-chloropyridine-3,5-dicarboxylate, GC-MS can be an excellent complementary technique to HPLC, especially for volatile starting materials or by-products.

The choice of a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a range of compounds with different volatilities. A temperature gradient program is employed to ensure the elution of both volatile and less volatile impurities. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Similar to HPLC, GC-MS methods must be validated for their intended purpose. The validation parameters are largely the same, with a focus on demonstrating the method's ability to accurately and precisely quantify the target impurities.

Experimental Protocol: Validated GC-MS Method for Volatile Impurities

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Chromatographic and MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

4. Validation Parameters (as per ICH Q2(R1)):

  • The validation parameters are analogous to those for the HPLC method, with appropriate adjustments for the GC-MS technique.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Weigh_GC Weigh Sample Dissolve_GC Dissolve in Volatile Solvent Weigh_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Gas Chromatographic Separation (Capillary Column, Temp. Program) Inject_GC->Separate_GC Detect_MS Mass Spectrometric Detection Separate_GC->Detect_MS Extract_Ion Extract Ion Chromatograms Detect_MS->Extract_Ion Library_Search Library Search & Identification Extract_Ion->Library_Search Quantify_GC Quantify Impurities Library_Search->Quantify_GC

Caption: High-Level Workflow for GC-MS Impurity Identification.

Data Presentation and Comparison

FeatureRP-HPLCGC-MSRationale for Diethyl 4-chloropyridine-3,5-dicarboxylate Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HPLC is ideal for the main compound and less volatile impurities, while GC is suited for volatile starting materials and by-products.
Analytes Polar to non-polar compounds.Volatile and semi-volatile compounds.A combination of both techniques provides comprehensive impurity profiling.
Separation Efficiency HighVery HighBoth offer excellent resolution for complex mixtures.
Detection UV, PDA, MSMS, FIDMS detection in both provides structural information for impurity identification.
Quantification ExcellentGood to ExcellentBoth can be validated for accurate and precise quantification.
Sample Derivatization Rarely requiredMay be required for non-volatile or polar compounds.Derivatization is generally not necessary for the expected impurities.
Validation Well-established ICH guidelines.Well-established ICH guidelines.Both methods must be rigorously validated for use in a regulated environment.

Conclusion

The selection of an appropriate analytical method for impurity profiling of Diethyl 4-chloropyridine-3,5-dicarboxylate depends on the specific impurities of interest. A comprehensive approach that utilizes both a validated stability-indicating RP-HPLC method for the main compound and non-volatile impurities, and a validated GC-MS method for volatile impurities, is highly recommended. This dual-technique strategy ensures the thorough characterization of the impurity profile, which is a critical step in the development of safe and effective pharmaceuticals. The protocols and validation strategies outlined in this guide provide a robust framework for researchers and scientists to develop and implement reliable analytical methods for the quality control of this important pharmaceutical intermediate.

References

  • Angeles, E., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on Hantzsch synthesis by-products]
  • Patil, P. P., et al. (2015). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(4-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from Amlodipine bulk and formulations. World Journal of Pharmaceutical Research, 4(9), 1835-1848. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Srinivasa Rao, N., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987. [Link]

  • Saini, A., et al. (Year). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, Volume(Issue), pages. [Link to a relevant review on Hantzsch synthesis]
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry, 21(10), 2970-2976. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Patil, P. P., et al. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. ResearchGate. [Link]

  • Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(4). [Link]

  • Vladimirova, S., & Bijev, A. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 143-150. [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a relevant synthesis. [Link to a relevant Organic Syntheses procedure]
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(6), 1-6. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Diethyl 4-chloropyridine-3,5-dicarboxylate Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of diethyl 4-chloropyridine-3,5-dicarboxylate analogs, a class of compounds belonging to the broader, pharmacologically significant 1,4-dihydropyridine (1,4-DHP) family. While direct and extensive SAR studies on the 4-chloro substituted parent pyridine are not abundantly available, a wealth of knowledge from the vast research on 1,4-DHP calcium channel blockers provides a robust framework for understanding and predicting the biological impact of structural modifications to this scaffold.[1][2][3] This guide will synthesize these principles to offer a comprehensive comparison for the rational design of novel therapeutics.

The 1,4-Dihydropyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-dihydropyridine ring is a cornerstone of many clinically significant drugs, most notably as L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina pectoris.[3][4] The fundamental 1,4-DHP structure is essential for this activity; oxidation to the pyridine ring or reduction of the double bonds significantly diminishes or abolishes its calcium channel modulating effects.[1]

The general structure of the 1,4-dihydropyridine core, which serves as the foundation for diethyl 4-chloropyridine-3,5-dicarboxylate analogs, is depicted below.

Caption: General structure of a 1,4-dihydropyridine scaffold.

The Critical Role of the C4-Substituent: From Aryl Groups to a Chloro Moiety

The substituent at the C4 position of the 1,4-dihydropyridine ring is a major determinant of the compound's biological activity. In classical dihydropyridine calcium channel blockers like nifedipine, this position is occupied by a substituted phenyl ring.

Aryl Substitution at C4

The nature and substitution pattern of the C4-aryl group significantly influence potency and tissue selectivity.[2] Generally, an ortho- or meta-substituted phenyl ring enhances antagonist activity, while a para-substitution can reduce it. This is attributed to the steric and electronic effects of the substituents, which influence the overall conformation of the molecule and its interaction with the receptor binding site.

The Impact of a C4-Chloro Substituent

Replacing the relatively bulky aryl group with a smaller, electron-withdrawing chlorine atom, as in diethyl 4-chloropyridine-3,5-dicarboxylate, represents a significant structural modification. While direct comparative data for calcium channel blocking activity is limited for this specific analog, we can infer the following based on general SAR principles:

  • Size and Steric Hindrance: The smaller size of the chloro group compared to a substituted phenyl ring would drastically alter the molecule's three-dimensional shape. This could lead to a different binding mode or affinity for the receptor.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom will influence the electron density of the dihydropyridine ring, which can be a critical factor in receptor binding.

Beyond calcium channel modulation, various 4-substituted dihydropyridines have demonstrated a wide array of pharmacological activities, including antitubercular, anti-inflammatory, and anticancer effects.[1][5] Therefore, the 4-chloro substitution could potentially orient the molecule towards different biological targets.

The Influence of C3 and C5 Ester Groups

The ester groups at the C3 and C5 positions are crucial for the biological activity of 1,4-dihydropyridines.

Nature of the Ester Group

The identity of the alcohol component of the ester can significantly impact potency and pharmacokinetics. For instance, studies on nifedipine analogs have shown that modifying the length of the carbon chain at these positions has a marked effect on the drug's metabolism and elimination half-life.[6]

  • Symmetrical vs. Asymmetrical Esters: While many classical 1,4-DHPs have identical ester groups at C3 and C5 (symmetrical), introducing different ester groups (asymmetrical) can lead to compounds with improved properties, such as enhanced tissue selectivity.

Diethyl Dicarboxylate Analogs

In the case of diethyl 4-chloropyridine-3,5-dicarboxylate, the presence of two ethyl ester groups provides a balanced lipophilicity that is often favorable for oral absorption and distribution. The following table summarizes the impact of C3/C5 ester variations on the activity of some representative 1,4-dihydropyridine analogs.

C3-Ester C5-Ester C4-Substituent Biological Activity Reference
-COOCH₃-COOCH₃2-nitrophenylCalcium Channel Blocker (Nifedipine)[2]
-COOEt-COOEtBenzo[d][5][7]dioxo-6-ylAnticonvulsant[8]
-COOCH₃-COOEt3-imidazolylpropoxy-phenylCalcium Channel Blocker[9]

N1-Position: A Site for Modest Modification

The nitrogen atom at the N1 position of the 1,4-dihydropyridine ring is typically unsubstituted (N-H). Substitution at this position generally leads to a significant decrease or complete loss of calcium channel blocking activity.[1] However, for other biological targets, N1-substitution can be tolerated or even beneficial.

Experimental Protocols

General Synthesis of Diethyl 4-Aryl-1,4-dihydropyridine-3,5-dicarboxylates (Hantzsch Synthesis)

The Hantzsch pyridine synthesis is a classic multi-component reaction used to prepare 1,4-dihydropyridine derivatives.[10]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and a source of ammonia such as ammonium hydroxide or ammonium acetate (1-1.2 equivalents) in a suitable solvent like ethanol or methanol.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, acetone) to obtain the pure 1,4-dihydropyridine derivative.

G cluster_workflow Hantzsch Dihydropyridine Synthesis A Combine Aldehyde, Ethyl Acetoacetate, & Ammonia Source B Reflux in Solvent (e.g., Ethanol) A->B C Cool and Precipitate B->C D Filter and Wash C->D E Recrystallize D->E F Pure 1,4-Dihydropyridine E->F

Caption: Workflow for Hantzsch 1,4-dihydropyridine synthesis.

In Vitro Evaluation of Calcium Channel Blocking Activity

The vasodilatory effect, indicative of calcium channel blockade, can be assessed using isolated tissue preparations.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Contraction: Induce contraction of the aortic rings with a high concentration of potassium chloride (e.g., 30-80 mM).

  • Compound Addition: Add cumulative concentrations of the test compounds to the organ bath.

  • Data Acquisition: Record the relaxation of the aortic rings in response to the test compounds.

  • Analysis: Calculate the IC₅₀ (the concentration of the compound that causes 50% of the maximum relaxation) to determine the potency of the compound.

Comparative Analysis and Future Perspectives

The structure-activity relationship of 1,4-dihydropyridines is a well-established field, providing a strong foundation for the design of new analogs. While the primary focus has been on their role as calcium channel blockers, the diverse biological activities exhibited by this scaffold suggest a vast potential for therapeutic applications.

The diethyl 4-chloropyridine-3,5-dicarboxylate scaffold presents an interesting starting point for the development of novel bioactive molecules. The replacement of the traditional C4-aryl group with a chloro atom significantly alters the steric and electronic properties of the molecule, potentially leading to new pharmacological profiles.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation into the effects of various substituents at the C4 position of the diethyl pyridine-3,5-dicarboxylate core.

  • Exploration of Diverse Biological Targets: Screening of these analogs against a wide range of biological targets beyond calcium channels to uncover new therapeutic opportunities.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of promising lead compounds to optimize their drug-like properties.

By leveraging the extensive knowledge of 1,4-dihydropyridine SAR and embracing a systematic approach to analog design and evaluation, researchers can unlock the full therapeutic potential of the diethyl 4-chloropyridine-3,5-dicarboxylate scaffold.

References

  • [Design, synthesis and evaluation of dialkyl 4-(benzo[d][5][7]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates as potential anticonvulsants and their molecular properties prediction. (2013). European Journal of Medicinal Chemistry.]([Link])

Sources

Safety Operating Guide

Diethyl 4-chloropyridine-3,5-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not just scientific innovation, but also an unwavering commitment to safety and operational excellence. Proper chemical handling and disposal are foundational to this commitment. This guide provides a detailed protocol for the proper disposal of Diethyl 4-chloropyridine-3,5-dicarboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Diethyl 4-chloropyridine-3,5-dicarboxylate is a solid organic compound.[2] Its structure combines a pyridine core, a halogen (chlorine), and ester functional groups. This composition necessitates careful handling due to the potential for multiple hazard classes.

  • Pyridine Core: Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[3][4] Inhalation of fumes can lead to headaches, dizziness, and nausea.[3]

  • Chlorinated Organic Compound: As a halogenated organic compound, this substance falls into a specific category of chemical waste that requires specialized disposal.[5][6] Thermal decomposition of chlorinated compounds can release irritating and toxic gases, such as hydrogen chloride and nitrogen oxides.[7]

  • Ester Groups: While the ester groups are generally less hazardous, they contribute to the overall chemical properties of the molecule.

Based on data from similar pyridine dicarboxylate derivatives, the compound should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9][10]

Summary of Key Safety Data
ParameterAssessmentRationale & Source(s)
Physical State Solid[2]Direct observation from supplier data.
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Tract Irritant.Inferred from analogous pyridine dicarboxylate compounds.[8][9][10]
Waste Classification Halogenated Organic Waste.Based on the presence of chlorine in the molecular structure.[5][11]
Incompatibilities Strong oxidizing agents, strong acids.Common incompatibility for pyridine derivatives.[7][12][13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

  • Engineering Controls : All handling and preparation for disposal of Diethyl 4-chloropyridine-3,5-dicarboxylate must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][12] This is the primary barrier to prevent inhalation of any dusts or aerosols.[1] An emergency eyewash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.[3]

    • Eye and Face Protection : Wear chemical safety goggles or glasses and a face shield to protect against splashes or airborne particles.[4][7]

    • Hand Protection : Use chemically resistant gloves. While nitrile gloves are often used in laboratories, for pyridine and its derivatives, butyl rubber or neoprene gloves may offer superior protection.[3][12] Always consult the glove manufacturer's compatibility chart.

    • Skin and Body Protection : Wear a fully buttoned lab coat and appropriate clothing to prevent skin contact.[4] For large-scale operations, additional protective clothing may be necessary.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of Diethyl 4-chloropyridine-3,5-dicarboxylate is that it must be managed as hazardous halogenated organic waste .[5][11] It must never be disposed of down the drain or in regular trash.[5][6][14]

Step 1: Waste Segregation

The causality behind waste segregation is both safety and cost-driven. Halogenated solvents require more expensive disposal methods than non-halogenated solvents.[5][15] Mixing them contaminates the entire volume, needlessly increasing disposal costs.

  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[11] Keep this container separate from non-halogenated waste streams.[5]

Step 2: Containerization

Proper containment is critical to prevent leaks and vapor release.

  • Action : Use a chemically compatible container, preferably plastic (e.g., high-density polyethylene) or glass, with a secure, vapor-tight screw cap.[12][14][16]

  • Action : Ensure the container is in good condition, with no cracks or deterioration.[16]

  • Action : Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[12][15] The label must clearly identify the contents, including "Diethyl 4-chloropyridine-3,5-dicarboxylate" and list all applicable hazards (e.g., Irritant, Toxic).[11]

  • Action : Keep the waste container closed at all times, except when actively adding waste.[11][15][16]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17]

  • Action : Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, direct sunlight, or ignition sources.[12][14][18]

  • Action : Ensure the container is stored away from incompatible materials like strong oxidizers or acids.[12]

  • Action : Use secondary containment (e.g., a chemical-resistant tray or bin) to mitigate potential leaks.[15]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Action : Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[12][19]

  • Action : Do not exceed the accumulation time limits for hazardous waste as defined by regulatory bodies like the EPA and your local authorities.[20][21]

Decontamination of Empty Containers

Empty containers that held Diethyl 4-chloropyridine-3,5-dicarboxylate must also be managed properly.

  • Action : Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[22]

  • Action : Collect the rinse solvent (rinsate) as hazardous halogenated waste in the designated container.

  • Action : After rinsing, deface or remove the original label and dispose of the container as non-hazardous laboratory glass or plastic, in accordance with institutional policy.[22]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12][14] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8][14] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air immediately.[7][23][24] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Spill Response : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[7] Sweep up the material, place it in the designated hazardous waste container, and decontaminate the area.[8] Ensure proper PPE is worn throughout the cleanup process. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of Diethyl 4-chloropyridine-3,5-dicarboxylate waste.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Containerization & Storage cluster_2 Phase 3: Final Disposition start Generation of Waste (Solid Residue, Contaminated Materials, or Solutions) ppe Don Appropriate PPE (Goggles, Lab Coat, Chem-Resistant Gloves) start->ppe Always First fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate as HALOGENATED Organic Waste fume_hood->segregate container Select Compatible, Sealable Waste Container segregate->container label_waste Affix 'Hazardous Waste' Label (Identify Contents & Hazards) container->label_waste close_container Keep Container Securely Closed label_waste->close_container store Store in Designated Satellite Accumulation Area with Secondary Containment request_pickup Container Full or No Longer in Use: Contact EHS / Licensed Waste Vendor store->request_pickup When Ready close_container->store Store Securely end Professional Disposal via High-Temperature Incineration request_pickup->end

Caption: Workflow for the safe disposal of Diethyl 4-chloropyridine-3,5-dicarboxylate.

References

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Chemwatch GHS SDS in English (European) 49223-1. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Reddy, P. P., et al. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E, 66(Pt 2), o363.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE - Halogenated Solvents. Retrieved from [Link]

  • Lead Sciences. (n.d.). Diethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate. Retrieved from [Link]

Sources

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